2-Hydroxy-3,5-diiodobenzoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3,5-diiodobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClI2O2/c8-7(12)4-1-3(9)2-5(10)6(4)11/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXPJUJPWFDXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClI2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194822 | |
| Record name | 2-Hydroxy-3,5-diiodobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42016-91-1 | |
| Record name | 2-Hydroxy-3,5-diiodobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42016-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-3,5-diiodobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042016911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3,5-diiodobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3,5-diiodobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-HYDROXY-3,5-DIIODOBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9UHM4P180 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3,5-diiodobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3,5-diiodobenzoyl chloride is a halogenated aromatic acyl chloride of significant interest in organic synthesis. Its structural features, particularly the presence of a reactive acyl chloride group, a hydroxyl group, and two iodine atoms on the benzene ring, make it a versatile intermediate for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methods, tailored for professionals in research and drug development. While primarily utilized as a chemical building block, its potential for biological activity, often seen in related iodinated compounds, warrants its consideration in medicinal chemistry.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.
Table 1: General Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3,5-Diiodosalicyloyl chloride, Salicyloyl chloride, 3,5-diiodo- |
| CAS Number | 42016-91-1 |
| Molecular Formula | C₇H₃ClI₂O₂ |
| Molecular Weight | 408.36 g/mol |
| Appearance | Colorless or slightly yellow crystalline solid[1] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethanol[1] |
Table 2: Physical and Spectroscopic Data
| Property | Value |
| Melting Point | 90 °C |
| Boiling Point | 361.2 ± 42.0 °C (Predicted) |
| Density | 2.577 ± 0.06 g/cm³ (Predicted) |
| Flash Point | 172.2 °C |
| Vapor Pressure | 1.01E-05 mmHg at 25°C |
| Refractive Index | 1.744 |
| IR Spectroscopy (C=O stretch) | ~1770–1800 cm⁻¹[2] |
Synthesis of this compound
The primary method for the synthesis of this compound is the reaction of its corresponding carboxylic acid, 3,5-diiodosalicylic acid, with a chlorinating agent, most commonly thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis from 3,5-Diiodosalicylic Acid
This protocol details the laboratory-scale synthesis of this compound.
Materials:
-
3,5-Diiodosalicylic acid (30 mmol)
-
Thionyl chloride (90 mmol)
-
Dichloromethane
-
Graphene oxide (0.3 mmol, optional catalyst)
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-diiodosalicylic acid (30 mmol) and dichloromethane. The mass ratio of 3,5-diiodosalicylic acid to dichloromethane should be 1:30.
-
Optionally, add graphene oxide (0.3 mmol) as a catalyst.
-
Add thionyl chloride (90 mmol) to the mixture.
-
Heat the mixture to reflux at 55°C with constant stirring.
-
Continue the reaction at reflux for 2.5 hours after the reaction solution becomes clear.
-
After the reaction is complete, remove the solvent and excess thionyl chloride by rotary evaporation under reduced pressure.
-
The resulting product is a yellow solid powder.
Reactivity and Applications
This compound is a reactive acylating agent, a characteristic attributed to the acyl chloride functional group. It is an important intermediate in the synthesis of various biologically active compounds.[1] A notable application is its use as a key intermediate in the synthesis of the antiarrhythmic drug Amiodarone. Its reactivity allows for the introduction of the 2-hydroxy-3,5-diiodobenzoyl moiety into other molecules, which is a critical step in the multi-step synthesis of Amiodarone and other pharmaceutical compounds.
Analytical Methods
The purity and identity of this compound can be assessed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.
-
Column: Newcrom R1
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: A characteristic strong absorption band for the carbonyl (C=O) stretch of the acyl chloride is expected in the region of 1770–1800 cm⁻¹.[2]
-
Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns include the loss of the chlorine atom and/or one or both iodine atoms.[2]
Biological Activity
Currently, there is a lack of publicly available scientific literature detailing the direct biological activity or the specific signaling pathway interactions of this compound itself. Its primary role in the context of drug development has been as a synthetic intermediate. Iodinated organic compounds can exhibit a range of biological effects, and while derivatives of this molecule are pharmacologically active, the biological profile of the parent acyl chloride has not been extensively characterized.
Synthesis Workflow Diagram
As no specific signaling pathways involving this compound have been identified, the following diagram illustrates the logical workflow of its synthesis.
Caption: Synthesis workflow for this compound.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis, with its primary utility demonstrated in the pathway to complex pharmaceutical agents. This guide has provided a detailed overview of its chemical and physical properties, a specific protocol for its synthesis, and methods for its analysis. While direct biological activity data is not currently available, its role as a precursor to bioactive molecules underscores its importance for professionals in drug discovery and development. Further research into the direct biological effects of this and similar halogenated compounds could potentially open new avenues for therapeutic applications.
References
A Comprehensive Technical Guide to 2-Hydroxy-3,5-diiodobenzoyl chloride (CAS: 42016-91-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Hydroxy-3,5-diiodobenzoyl chloride, a key chemical intermediate in organic synthesis. This document consolidates essential information on its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its primary applications, with a focus on its role in the pharmaceutical industry.
Core Chemical and Physical Properties
This compound, also known as 3,5-diiodosalicyloyl chloride, is a reactive acyl chloride derivative of salicylic acid. Its chemical structure is characterized by a benzene ring substituted with a hydroxyl group, a benzoyl chloride group, and two iodine atoms at positions 3 and 5. This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable reagent in the synthesis of more complex chemical entities.
The following table summarizes the key quantitative data for this compound:
| Property | Value | Source(s) |
| CAS Number | 42016-91-1 | Multiple |
| Molecular Formula | C₇H₃ClI₂O₂ | Multiple |
| Molecular Weight | 408.36 g/mol | Multiple |
| Melting Point | 90-98 °C | ChemSrc, ChemBK |
| Boiling Point | 361.2 ± 42.0 °C at 760 mmHg | ChemSrc |
| Density | 2.6 ± 0.1 g/cm³ | ChemSrc |
| Flash Point | 172.2 ± 27.9 °C | ChemSrc |
| LogP | 5.02 | ChemSrc |
| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | ChemSrc |
Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from salicylic acid. The first step involves the di-iodination of salicylic acid to form 3,5-diiodosalicylic acid. In the second step, the carboxylic acid group of 3,5-diiodosalicylic acid is converted to an acyl chloride using a chlorinating agent.
Experimental Protocol: Synthesis of 3,5-Diiodosalicylic Acid
This protocol is adapted from a known procedure for the iodination of salicylic acid.
Materials:
-
Salicylic acid
-
Iodine monochloride
-
Glacial acetic acid
-
Water
-
Acetone
-
Mechanical stirrer
-
Heating plate
-
Büchner funnel
Procedure:
-
Dissolve 0.18 moles of salicylic acid in 225 mL of glacial acetic acid in a 2 L beaker equipped with a mechanical stirrer.
-
With continuous stirring, add a solution of 0.38 moles of iodine monochloride in 165 mL of glacial acetic acid.
-
Add 725 mL of water to the reaction mixture. A yellow precipitate of 3,5-diiodosalicylic acid will form.
-
Gradually heat the mixture to 80°C on a hot plate while stirring and maintain this temperature for approximately 20 minutes. The total heating time should be around 40 minutes.
-
Allow the mixture to cool to room temperature.
-
Filter the precipitate using a Büchner funnel and wash it first with acetic acid and then with water.
-
Dissolve the crude product in warm acetone and filter by gravity.
-
Slowly add 400 mL of water to the filtrate with shaking to precipitate the purified 3,5-diiodosalicylic acid.
-
Filter the purified product by suction, wash with water, and dry.
Experimental Protocol: Synthesis of this compound
The conversion of 3,5-diiodosalicylic acid to this compound is achieved by reacting it with a chlorinating agent, such as thionyl chloride.
Materials:
-
3,5-Diiodosalicylic acid
-
Thionyl chloride
-
An inert solvent (e.g., toluene)
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Suspend 3,5-diiodosalicylic acid in an inert solvent like toluene in a reaction flask equipped with a reflux condenser and a stirrer.
-
Slowly add an excess of thionyl chloride to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (evolution of HCl and SO₂ gas ceases).
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting solid is this compound, which can be further purified by recrystallization if necessary.
Application in the Synthesis of Closantel
A primary application of this compound is as a crucial intermediate in the synthesis of the anthelmintic drug, Closantel.[1] Closantel is a salicylanilide derivative used in veterinary medicine to treat parasitic infections. The synthesis involves the amidation of a substituted aniline with this compound.
Experimental Protocol: Synthesis of Closantel
The following is a general procedure for the synthesis of Closantel from this compound.
Materials:
-
This compound
-
4-Amino-2-chloro-5-methyl-α-(4-chlorophenyl)benzeneacetonitrile
-
An organic solvent (e.g., toluene, dichloromethane)
-
A base (e.g., pyridine, triethylamine)
-
Stirring apparatus
Procedure:
-
Dissolve 4-Amino-2-chloro-5-methyl-α-(4-chlorophenyl)benzeneacetonitrile in a suitable organic solvent in a reaction flask.
-
Add a base to the solution to act as an acid scavenger.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture with stirring.
-
Continue stirring at room temperature or with gentle heating for several hours until the reaction is complete.
-
Upon completion, the reaction mixture is typically washed with dilute acid and water to remove unreacted starting materials and the base.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to yield crude Closantel.
-
The crude product can be purified by recrystallization.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The purity and concentration of this compound can be determined using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[2]
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Newcrom R1 HPLC column
Mobile Phase:
-
A mixture of acetonitrile (MeCN), water, and phosphoric acid.[2] For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample to be analyzed by dissolving it in the mobile phase.
-
Set the HPLC system with the Newcrom R1 column and equilibrate the column with the mobile phase at a constant flow rate.
-
Inject a fixed volume of the standard solution and record the chromatogram.
-
Inject the same volume of the sample solution and record the chromatogram under the same conditions.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
The concentration of the analyte in the sample can be quantified by comparing the peak area with that of the standard.
Safety Information
This compound is an irritant.[3] It is important to handle this chemical with appropriate personal protective equipment (PPE), including chemical safety goggles and gloves.[3] Avoid contact with skin and eyes.[3] Always work in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a comprehensive overview of this compound for professionals in research and drug development. The information presented here is intended to be a valuable resource for understanding the properties, synthesis, and applications of this important chemical intermediate.
References
An In-depth Technical Guide to 2-Hydroxy-3,5-diiodobenzoyl chloride
This technical guide provides a comprehensive overview of 2-Hydroxy-3,5-diiodobenzoyl chloride, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical properties, analytical methods, and its role in the synthesis of bioactive compounds.
Chemical Identity and Properties
This compound is a substituted aromatic compound derived from salicylic acid. Its structure features a benzoyl chloride with a hydroxyl group at the 2-position and two iodine atoms at the 3 and 5-positions. This substitution pattern imparts significant reactivity and makes it a valuable precursor in various synthetic routes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClI₂O₂ | [1][2] |
| Molecular Weight | 408.36 g/mol | [1][2] |
| Exact Mass | 408.36 g/mol | [3] |
| CAS Number | 42016-91-1 | [1][2] |
| EC Number | 255-625-3 | [3] |
| Melting Point | 90 °C | [4] |
| Boiling Point | 361.2 ± 42.0 °C (Predicted) | [4] |
| Density | 2.577 ± 0.06 g/cm³ (Predicted) | [4] |
| LogP | 4.29 | [2] |
Synonyms:
Applications in Synthesis
This compound serves as an important intermediate in organic synthesis, particularly for the creation of biologically active molecules.[4] Its utility as an acylating agent allows for the introduction of the 2-hydroxy-3,5-diiodobenzoyl moiety into various molecular scaffolds.[4] This is particularly relevant in the synthesis of pharmaceuticals and other functional materials.[4] For instance, it is a known precursor in the synthesis of Closantel, an anthelmintic drug.[6]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
A reverse-phase HPLC method can be employed for the analysis of this compound.[2] This method is suitable for purity assessments and pharmacokinetic studies.[2]
-
Column: Newcrom R1[2]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[2]
-
Detection: The specific wavelength for UV detection would be determined based on the absorbance spectrum of the compound.
-
Note: This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities.[2]
Logical and Experimental Workflows
The following diagrams illustrate the role of this compound in a synthetic workflow and a typical analytical procedure.
Caption: Synthetic workflow using this compound as an acylating agent.
Caption: Workflow for the HPLC analysis of this compound.
References
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3,5-diiodobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-3,5-diiodobenzoyl chloride from its precursor, 3,5-diiodosalicylic acid. This document details the chemical properties of the involved compounds, outlines a detailed experimental protocol, and presents a logical workflow for the synthesis process.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1] Its structure, derived from salicylic acid, provides a scaffold for the introduction of further functionalities. The conversion of 3,5-diiodosalicylic acid to its corresponding acyl chloride is a critical step in enabling subsequent reactions, such as esterification and amidation, at the carboxyl group. The most common method for this transformation involves the use of chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Quantitative Data
A summary of the key quantitative data for the starting material and the final product is presented in Table 1. This information is crucial for reaction planning, characterization, and purification.
Table 1: Physicochemical Properties of 3,5-Diiodosalicylic Acid and this compound
| Property | 3,5-Diiodosalicylic Acid | This compound |
| Molecular Formula | C₇H₄I₂O₃ | C₇H₃ClI₂O₂ |
| Molecular Weight | 389.91 g/mol [2] | 408.36 g/mol |
| Appearance | Colorless, odorless needles or slightly yellow crystalline powder | Colorless or slightly yellow crystalline solid[1] |
| Melting Point | 235-236 °C (with decomposition) | Approximately 140-142 °C[1] |
| Boiling Point | 380.8 ± 42.0 °C at 760 mmHg[3] | Not available |
| Density | 2.7 ± 0.1 g/cm³[3] | Approximately 2.11 g/cm³[1] |
| Solubility | Sparingly soluble in water; freely soluble in alcohol and ether. | Soluble in organic solvents such as dichloromethane and ethanol.[1] |
| CAS Number | 133-91-5 | 42016-91-1[4] |
Experimental Protocol
The following protocol for the synthesis of this compound is based on a documented procedure utilizing thionyl chloride.[5]
3.1. Materials and Reagents
-
3,5-diiodosalicylic acid (30 mmol)
-
Thionyl chloride (90 mmol)
-
Graphene oxide (0.3 mmol, catalyst)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Three-necked flask (250 mL)
-
Reflux condenser
-
Stirring apparatus
3.2. Procedure
-
To a 250 mL three-necked flask, add 30 mmol of 3,5-diiodosalicylic acid, 0.3 mmol of graphene oxide, and dichloromethane. The mass ratio of 3,5-diiodosalicylic acid to dichloromethane should be 1:30.[5]
-
Add 90 mmol of thionyl chloride to the mixture.[5]
-
Equip the flask with a reflux condenser and a stirring apparatus.
-
Heat the mixture to 55 °C and maintain a constant stir.[5]
-
Continue the reaction at reflux until the solution becomes clear. Once clear, continue the reaction for an additional 2.5 hours.[5]
-
After the reaction is complete, remove the solvent by rotary evaporation under reduced pressure.[5]
-
The final product is obtained as a yellow solid powder. The reported yield for this specific protocol is 99.6%.[5]
3.3. Safety Precautions
-
Thionyl chloride is a corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction releases toxic gases (HCl and SO₂). Ensure proper scrubbing or venting of the reaction off-gases.
Synthesis Workflow
The synthesis of this compound from 3,5-diiodosalicylic acid is a straightforward chlorination reaction. The workflow can be visualized as a single-step conversion of a carboxylic acid to an acyl chloride.
Alternative Chlorinating Agents
While thionyl chloride is a common and effective reagent for this transformation, oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane is another widely used method for converting carboxylic acids to acid chlorides. This method often proceeds under milder conditions and can be advantageous for sensitive substrates.
Conclusion
The synthesis of this compound from 3,5-diiodosalicylic acid is a well-established and efficient process. The use of thionyl chloride provides high yields of the desired product. This technical guide offers the necessary information for researchers and professionals to safely and effectively perform this synthesis in a laboratory setting. Careful adherence to the experimental protocol and safety precautions is essential for a successful outcome.
References
- 1. chembk.com [chembk.com]
- 2. 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Diiodosalicylic acid | CAS#:133-91-5 | Chemsrc [chemsrc.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. 3,5-Diiodosalicyloyl chloride synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 2-Hydroxy-3,5-diiodobenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-Hydroxy-3,5-diiodobenzoyl chloride, a key intermediate in organic synthesis. Due to the limited availability of direct experimental spectra for this compound, this document presents a combination of predicted data based on closely related structures and established spectroscopic principles. The information herein is intended to support researchers in the identification and characterization of this molecule.
Molecular Structure and Properties
This compound is a derivative of salicylic acid, characterized by the presence of two iodine atoms on the benzene ring and an acyl chloride functional group.
| Property | Value |
| Molecular Formula | C₇H₃ClI₂O₂ |
| Molecular Weight | 408.36 g/mol |
| CAS Number | 42016-91-1 |
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural analogue, 2-Hydroxy-3,5-diiodobenzoic acid, and known spectroscopic shifts for similar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~11-12 | Singlet | 1H | Ar-OH |
| ~8.2 | Doublet | 1H | Ar-H (ortho to -COCl) |
| ~7.9 | Doublet | 1H | Ar-H (para to -COCl) |
¹³C NMR (Carbon NMR)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 | C =O (acyl chloride) |
| ~158 | C -OH |
| ~145 | C -I |
| ~140 | C -H |
| ~125 | C -H |
| ~115 | C -COCl |
| ~85 | C -I |
Infrared (IR) Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | O-H stretch (phenolic) |
| ~1770-1800 | Strong | C=O stretch (acyl chloride)[1] |
| ~1580-1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (phenol) |
| ~850-750 | Strong | C-H bend (aromatic, out-of-plane) |
| ~700-500 | Medium | C-I stretch |
| ~700-600 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 408/410 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |
| 373 | [M-Cl]⁺ |
| 281/283 | [M-I]⁺ |
| 246 | [M-I-Cl]⁺ |
| 154 | [M-2I-Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the sample's solubility and to avoid overlapping signals with the analyte.
-
Instrumentation : The ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition :
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing : The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) : A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet) : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum.
-
Data Processing : The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
-
Ionization : Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI is often used for volatile compounds and provides detailed fragmentation patterns. ESI is a softer ionization technique suitable for less volatile or thermally labile compounds.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
References
2-Hydroxy-3,5-diiodobenzoyl chloride solubility in organic solvents
An In-depth Technical Guide on the Solubility of 2-Hydroxy-3,5-diiodobenzoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, physicochemical properties, and general experimental protocols relevant to its use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClI₂O₂ | [1][2] |
| Molecular Weight | 408.36 g/mol | [1] |
| Appearance | Colorless or slightly yellow crystalline solid | [2][3] |
| Melting Point | 90-98 °C | [1][2][3] |
| Boiling Point | 361.2 ± 42.0 °C (Predicted) | [1][3] |
| Density | ~2.6 g/cm³ (Predicted) | [1] |
Solubility Profile
| Solvent | Qualitative Solubility | Context/Source |
| Dichloromethane | Soluble | Stated as a suitable solvent.[3] Commonly used in Friedel-Crafts acylation reactions. |
| Ethanol | Soluble | Mentioned as a solvent in which the compound is soluble.[3] |
| Acetonitrile | Soluble | Used as a component of the mobile phase in HPLC analysis, indicating solubility.[4] |
| Toluene | Soluble | Implied as a solvent for Friedel-Crafts acylation reactions involving similar benzoyl chlorides.[5] |
Note: The solubility of the precursor, 2-hydroxy-3,5-diiodobenzoic acid, is known to be higher in polar solvents and is pH-dependent.[6] While not directly transferable, this suggests that the polarity of the solvent will play a significant role in the solubility of this compound.
Experimental Protocols
General Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound, based on established methods.
-
Preparation of Saturated Solution (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to stand undisturbed for a sufficient time to allow undissolved solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a solvent-compatible syringe filter (e.g., PTFE).
-
Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
General Protocol for Acylation Reaction
This compound is primarily used as an acylating agent. Below is a general protocol for its use in a Friedel-Crafts acylation reaction.
-
Reactant Preparation:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the substrate to be acylated in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to the solution and stir.
-
-
Addition of Acylating Agent:
-
Dissolve this compound in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the reaction mixture, maintaining the desired temperature (often cooled in an ice bath to control the reaction rate).
-
-
Reaction and Quenching:
-
Allow the reaction to proceed for the required time, monitoring its progress by a suitable technique (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, quench the reaction by slowly adding it to a mixture of ice and a suitable quenching agent (e.g., dilute HCl) to decompose the aluminum chloride complex.
-
-
Work-up and Purification:
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
-
Visualizations
The following diagrams illustrate the synthesis of this compound and a general experimental workflow for its use in an acylation reaction.
Caption: Synthesis of this compound.
Caption: General workflow for an acylation reaction.
References
- 1. This compound | CAS#:42016-91-1 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Google Patents [patents.google.com]
- 6. solubilityofthings.com [solubilityofthings.com]
An In-Depth Technical Guide on the Reactivity of the Benzoyl Chloride Group in 2-Hydroxy-3,5-diiodobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the benzoyl chloride group in 2-Hydroxy-3,5-diiodobenzoyl chloride. This compound is a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and other fine chemicals.[1] This document details the electronic and steric factors influencing its reactivity, summarizes quantitative data from key reactions, provides detailed experimental protocols for its synthesis and subsequent transformations, and visualizes relevant synthetic pathways. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
This compound, with the chemical formula C₇H₃ClI₂O₂, is a highly reactive acylating agent.[1] Its molecular structure is characterized by a benzene ring substituted with a benzoyl chloride group, a hydroxyl group in the ortho position, and two iodine atoms at the 3 and 5 positions.[2] The interplay of these functional groups dictates the reactivity of the molecule, particularly the electrophilicity of the carbonyl carbon in the benzoyl chloride moiety. This guide explores the nuanced reactivity of this compound, providing a foundation for its effective utilization in synthetic chemistry.
Factors Influencing the Reactivity of the Benzoyl Chloride Group
The reactivity of the benzoyl chloride group in this compound is primarily governed by a combination of electronic and steric effects imparted by the substituents on the aromatic ring.
2.1. Electronic Effects:
-
Inductive Effect: The two iodine atoms and the chlorine atom of the benzoyl chloride group are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I), which significantly increases the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes the benzoyl chloride group highly susceptible to nucleophilic attack.
-
Mesomeric Effect: The ortho-hydroxyl group can potentially exert a +M (mesomeric) effect, donating electron density to the ring. However, the strong -I effects of the three halogen atoms are expected to dominate, leading to an overall electron-deficient aromatic ring and a highly reactive acyl chloride.
2.2. Steric Effects:
-
Steric Hindrance: The two bulky iodine atoms flanking the benzoyl chloride group, along with the ortho-hydroxyl group, create significant steric hindrance around the carbonyl carbon. This steric crowding can influence the rate of reaction with nucleophiles, potentially favoring smaller nucleophiles or requiring more forcing reaction conditions.
2.3. Intramolecular Interactions:
-
Hydrogen Bonding: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen of the benzoyl chloride group. This interaction can influence the conformation of the molecule and potentially modulate the reactivity of the acyl chloride.
Quantitative Reactivity Data
The following tables summarize the available quantitative data on the reactivity of this compound in key synthetic transformations.
Table 1: Synthesis of this compound
| Precursor | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3,5-diiodosalicylic acid | Thionyl chloride, Graphene oxide | Dichloromethane | 55 | 2.5 | 99.6 | [1] |
Table 2: Acylation of Amines with this compound (Synthesis of Closantel)
| Amine Substrate | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)benzeneacetonitrile | This compound | Dichloromethane | 50 (dropwise), then reflux | 1 (dropwise) + 5 (reflux) | 79.6 | [3] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound and its use in a representative acylation reaction.
4.1. Synthesis of this compound from 3,5-diiodosalicylic acid
-
Materials: 3,5-diiodosalicylic acid (30 mmol), graphene oxide (0.3 mmol), thionyl chloride (90 mmol), dichloromethane.
-
Procedure:
-
To a 250 mL three-necked flask, add 3,5-diiodosalicylic acid, graphene oxide, and dichloromethane. The mass ratio of 3,5-diiodosalicylic acid to dichloromethane should be 1:30.
-
Add thionyl chloride to the mixture.
-
Heat the reaction mixture to 55°C and reflux with stirring.
-
Continue the reaction for 2.5 hours after the solution becomes clear.
-
Remove the solvent by rotary evaporation under reduced pressure to obtain the final product as a yellow solid powder.[1]
-
-
Yield: 12.20 g (99.6%).[1]
4.2. Acylation of 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)benzeneacetonitrile (Synthesis of Closantel)
-
Materials: 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)benzeneacetonitrile (291.2 g), this compound (389.9 g), dichloromethane (500 mL).
-
Procedure:
-
In a 1000 mL four-necked closed reaction flask, dissolve 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)benzeneacetonitrile in dichloromethane with stirring until the solution is clear.
-
Control the temperature at 50°C and add a solution of this compound in dichloromethane dropwise over 1 hour.
-
After the addition is complete, raise the temperature to reflux and continue stirring for 5 hours.
-
After the reaction is complete, recover the dichloromethane to obtain closantel as a greyish-yellow solid.[3]
-
-
Yield: 527.8 g (79.6%).[3]
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic transformations involving this compound.
Caption: Synthesis of this compound.
Caption: Acylation step in the synthesis of Closantel.
References
A Comprehensive Technical Guide to 2-Hydroxy-3,5-diiodobenzoyl Chloride and Its Synonyms
This technical guide provides an in-depth overview of 2-Hydroxy-3,5-diiodobenzoyl chloride, a significant intermediate in organic synthesis, particularly for biologically active compounds and functional materials.[1] The document details its chemical identity, synonyms, physical and chemical properties, experimental protocols for its synthesis, and its role in biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Synonyms
This compound is an acylating reagent used in the preparation of compounds with structures similar to salicylic acid.[1] It is systematically known by several names, reflecting different aspects of its molecular structure. The compound's identity is definitively established by its Chemical Abstracts Service (CAS) Registry Number: 42016-91-1.[2]
Below is a summary of its common synonyms and key quantitative data.
| Identifier | Value | Source(s) |
| Systematic Name | This compound | [3][4] |
| Synonym | 3,5-diiodosalicyl chloride | [2][3] |
| Synonym | Benzoyl chloride, 2-hydroxy-3,5-diiodo- | [3][4][5][6] |
| Synonym | Salicyloyl chloride, 3,5-diiodo- | [2][3][4] |
| Synonym | 3,5-Diiodosalicyloyl chloride | [3][6][7] |
| Synonym | 3,5-Diiodosalicylic acid chloride | [3][7] |
| CAS Number | 42016-91-1 | [1][3][8][9] |
| Molecular Formula | C₇H₃ClI₂O₂ | [1][6][8] |
| Molecular Weight | 408.36 g/mol | [1][6][8] |
| Appearance | Yellow solid powder / Yellow crystalline solid | [7][8] |
| Melting Point | 90 °C | [1] |
| Boiling Point | 361.2 ± 42.0 °C (Predicted) | [1] |
| Density | 2.577 ± 0.06 g/cm³ (Predicted) | [1] |
Experimental Protocols
The synthesis of this compound is typically achieved from its precursor, 3,5-Diiodosalicylic acid.[7] This precursor is itself synthesized from salicylic acid.[10] Detailed methodologies for both synthetic steps are provided below.
This protocol is adapted from a procedure published in Organic Syntheses, detailing the di-iodination of salicylic acid using iodine monochloride.[10]
Materials:
-
Salicylic acid (0.18 mole, 25 g)
-
Glacial acetic acid (390 cc total)
-
Iodine monochloride (0.38 mole, 62 g)
-
Water (725 cc)
-
Acetone (100 cc)
-
5% Sodium sulfite solution (if needed)
Equipment:
-
2-L beaker with mechanical stirrer
-
Hot plate
-
Büchner funnel
-
Filtration apparatus
Procedure:
-
Dissolve 25 g (0.18 mole) of salicylic acid in 225 cc of glacial acetic acid in a 2-L beaker equipped with a mechanical stirrer.[10]
-
With continuous stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 cc of glacial acetic acid.[10]
-
Add 725 cc of water to the mixture, which will result in the appearance of a yellow precipitate of diiodosalicylic acid.[10]
-
Gradually heat the reaction mixture to 80°C while stirring and maintain this temperature for approximately 20 minutes. The total heating period should be around 40 minutes.[10]
-
Allow the mixture to cool to room temperature. The precipitate is then collected by filtration on a Büchner funnel and washed first with acetic acid and then with water.[10]
-
For purification, dissolve the collected solid (approx. 75 g) in 100 cc of warm acetone and filter by gravity.[10]
-
Slowly add 400 cc of water to the filtrate while shaking to induce precipitation.[10]
-
Filter the fine, flocculent precipitate by suction, wash with water, and dry. The expected yield of 3,5-diiodosalicylic acid (m.p. 235–236°C) is 64–64.5 g (91–92% of the theoretical amount).[10]
This protocol describes the conversion of 3,5-diiodosalicylic acid to the corresponding acyl chloride using thionyl chloride.[8]
Materials:
-
3,5-Diiodosalicylic acid (30 mmol)
-
Thionyl chloride (90 mmol)
-
Graphene oxide (0.3 mmol)
-
Dichloromethane
Equipment:
-
250 mL three-necked flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a 250 mL three-necked flask, combine 30 mmol of 3,5-diiodosalicylic acid, 0.3 mmol of graphene oxide, and dichloromethane. The mass ratio of 3,5-diiodosalicylic acid to dichloromethane should be 1:30.[8]
-
Add 90 mmol of thionyl chloride to the flask.[8]
-
Heat the mixture to reflux at 55°C with stirring.[8]
-
Continue the reaction for 2.5 hours after the solution becomes clear.[8]
-
After the reaction is complete, remove the solvent by rotary evaporation under reduced pressure.[8]
-
The final product is a yellow solid powder. The reported yield is 99.6% (12.20 g).[8]
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and a key biological signaling pathway involving salicylates.
Caption: Synthetic pathway from Salicylic Acid to this compound.
Caption: Salicylate inhibits inflammation by attenuating ERK phosphorylation and iNOS expression.
Biological Activity and Signaling Pathways
Derivatives of salicylic acid are well-known for their anti-inflammatory properties.[11] This activity is linked to their ability to modulate specific intracellular signaling cascades, particularly those involved in the inflammatory response.
The expression of inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[11] Research has demonstrated that salicylates can inhibit the cytokine-induced expression of iNOS.[11] This inhibitory effect is mediated, in part, through the mitogen-activated protein kinase (MAPK) signaling system.[11][12]
Specifically, pro-inflammatory cytokines such as Tumor necrosis factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) activate the extracellular signal-regulated kinase (ERK) pathway.[11] This activation involves the phosphorylation of ERK.[11] Activated (phosphorylated) ERK then promotes the expression of the iNOS gene, leading to increased production of nitric oxide and contributing to the inflammatory state.[11]
Salicylate treatment has been shown to attenuate the phosphorylation of ERK induced by these cytokines in a dose-dependent manner.[11] By inhibiting the activation of ERK, salicylates effectively block the downstream induction of iNOS, thereby exerting their anti-inflammatory effects.[11] It is noteworthy that salicylates appear to selectively target the ERK pathway, with no significant effect observed on other MAPK pathways like p38 MAPK or c-Jun N-terminal kinase (JNK).[11]
The precursor, 3,5-Diiodosalicylic acid, is a crucial intermediate in the synthesis of various pharmaceuticals, particularly veterinary APIs like Closantel, which is a broad-spectrum anthelmintic used to treat parasitic infections in cattle and sheep.[13][14][15][16] Its di-iodinated structure makes it a valuable building block for developing iodine-containing drugs that can address thyroid disorders or act as contrast agents.[13] The reactivity of the acyl chloride in this compound allows for its conjugation to other molecules to create novel therapeutic agents.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 42016-91-1 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. 3,5-Diiodosalicyloyl chloride | 42016-91-1 [amp.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 3,5-Diiodosalicyloyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | CAS#:42016-91-1 | Chemsrc [chemsrc.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Salicylate inhibition of extracellular signal-regulated kinases and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. calibrechem.com [calibrechem.com]
- 15. eskayiodine.com [eskayiodine.com]
- 16. CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google Patents [patents.google.com]
Biological activity of iodinated benzoyl derivatives
An In-depth Technical Guide on the Biological Activity of Iodinated Benzoyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activities of iodinated benzoyl derivatives, focusing on their therapeutic potential, mechanisms of action, and the experimental methodologies used for their evaluation. The inclusion of iodine in the benzoyl scaffold significantly influences the physicochemical and biological properties of these molecules, often enhancing their potency and selectivity against various biological targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to facilitate further research and development in this promising area of medicinal chemistry.
Anticancer Activity
Iodinated benzoyl derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The introduction of iodine atoms can enhance the antiproliferative activity of the parent compounds through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various iodinated benzoyl derivatives against several human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability.
Table 1: Cytotoxic Activity of 3-Substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives [1]
| Compound | Substitution | Cell Line | IC50 (µM) |
| 15 | 3,4-dimethoxy phenyl at 4th position of pyrrole | A549 (Lung) | 3.6 |
| 19 | 3,4-dimethoxy phenyl at 4th position of pyrrole | MGC 80-3 (Gastric) | 1.0 - 1.7 |
| 19 | 3,4-dimethoxy phenyl at 4th position of pyrrole | HCT-116 (Colon) | 1.0 - 1.7 |
| 19 | 3,4-dimethoxy phenyl at 4th position of pyrrole | CHO (Ovary) | 1.0 - 1.7 |
| 21 | 3,4-dimethoxy phenyl at 4th position of pyrrole | HepG2 (Liver) | 0.5 - 0.9 |
| 21 | 3,4-dimethoxy phenyl at 4th position of pyrrole | DU145 (Prostate) | 0.5 - 0.9 |
| 21 | 3,4-dimethoxy phenyl at 4th position of pyrrole | CT-26 (Colon) | 0.5 - 0.9 |
Table 2: Cytotoxic Activity of 6-Iodo-2-methylquinazolin-4-(3H)-one Derivatives [2]
| Compound | Cell Line | IC50 (µM) |
| 3a | HL60 (Promyelocytic Leukemia) | 21 |
| 3a | U937 (Non-Hodgkin Lymphoma) | 30 |
| 3d | HeLa (Cervical Cancer) | 10 |
| 3e | T98G (Glioblastoma) | 12 |
| 3h | T98G (Glioblastoma) | 22 |
Table 3: Antitumor Activity of 2-Benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide Derivatives [3]
| Compound | Mean GI50 (µM) across 60 cell lines |
| 4c | 1.02 |
| 5c | 0.49 |
| 6e | 0.42 |
| 4g (difluorinated analog) | 0.52 |
| 6g (difluorinated analog) | 0.15 |
Experimental Protocols for Anticancer Activity Assessment
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The iodinated benzoyl derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with solvent only is also included. The plates are then incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control group.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry can be used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.
-
Cell Treatment: Cells are treated with the iodinated benzoyl derivative at a specific concentration (e.g., its IC50 value) for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed with PBS and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Signaling Pathways in Anticancer Activity
Some iodinated benzoyl derivatives exert their anticancer effects by inducing apoptosis. For example, cuminaldehyde-derived δ-iodo-γ-lactones have been shown to induce apoptosis through a mitochondrial-dependent pathway involving caspase activation.[4]
Caption: Mitochondrial-dependent apoptosis induced by iodinated benzoyl derivatives.
Enzyme Inhibition
Iodinated benzoyl derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases and tyrosyl-DNA phosphodiesterase 1 (TDP1), which are relevant targets in cancer and other diseases.
Quantitative Data on Enzyme Inhibition
Table 4: Inhibition of Carbonic Anhydrase (CA) Isoforms by Benzoylthioureido Benzenesulfonamide Derivatives [5]
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 7a | 58.20 | 2.50 | - | - |
| 7b | 56.30 | 2.10 | - | - |
| 7c | 33.00 | 56.60 | 31.20 | - |
| 7e | - | 39.60 | - | - |
| 7f | 43.00 | 39.00 | 30.00 | - |
| 8a | - | - | - | 17.00 |
| 8f | - | - | - | 11.00 |
| 9e | - | - | 29.00 | - |
| Acetazolamide (Standard) | 250.00 | 12.10 | 25.70 | 5.70 |
| SLC-0111 (Standard) | 5080.00 | 960.00 | 45.00 | 45.00 |
Table 5: Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1) by Benzophenanthridine Derivatives [6]
| Compound | TDP1 IC50 (µM) |
| 14 | 1.7 ± 0.24 |
| 16 | Micromolar range |
| 18 | Micromolar range |
| 20 | Micromolar range |
| 25 | Micromolar range |
| 27 | Micromolar range |
Experimental Protocols for Enzyme Inhibition Assays
Stopped-Flow Carbon Dioxide Hydration Assay for Carbonic Anhydrase Inhibition
This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide.
-
Enzyme and Inhibitor Incubation: A solution of the human carbonic anhydrase (hCA) isoform is incubated with the iodinated benzoyl derivative for a specific period (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.
-
pH Change Monitoring: The hydration of CO2 to bicarbonate and a proton leads to a decrease in pH. This change is monitored over time using a pH indicator.
-
Data Analysis: The initial rates of the reaction are determined, and the inhibitory activity (Ki) is calculated by fitting the data to appropriate enzyme inhibition models.
Fluorescence-Based Assay for TDP1 Inhibition
This assay utilizes a fluorogenic substrate to measure the activity of TDP1.
-
Substrate: A short single-stranded DNA oligonucleotide labeled with a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore.
-
Reaction: TDP1 cleaves the phosphodiester bond, releasing the fluorophore from the proximity of the quencher, resulting in an increase in fluorescence.
-
Assay Procedure: The reaction is initiated by adding TDP1 to a reaction mixture containing the fluorogenic substrate and the iodinated benzoyl derivative at various concentrations.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
IC50 Determination: The IC50 value is determined by plotting the initial reaction rates against the inhibitor concentration.
Synthesis of Iodinated Benzoyl Derivatives
The synthesis of iodinated benzoyl derivatives often involves multi-step reaction sequences. A general workflow is depicted below.
Caption: A generalized workflow for the synthesis of iodinated benzoyl derivatives.
Example Synthetic Protocol: Preparation of Benzoylthioureido Benzenesulfonamide Derivatives[5]
-
Preparation of Benzoyl Isothiocyanate: A solution of a substituted benzoyl chloride (1 mmol) and ammonium thiocyanate (1 mmol) in acetone (10 mL) is heated under reflux for 1-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated ammonium chloride is filtered off.
-
Formation of the Thiourea Derivative: To the freshly prepared solution of the benzoyl isothiocyanate, sulphanilamide (1 mmol) is added. The mixture is then stirred under reflux for 2-3 hours to yield the final benzoylthioureido benzenesulfonamide derivative.
-
Purification and Characterization: The resulting product is purified by recrystallization or column chromatography. The structure and purity of the compound are confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.
Conclusion
Iodinated benzoyl derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including potent anticancer and enzyme inhibitory effects. The data and protocols presented in this guide highlight the significant potential of these molecules in drug discovery and development. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds is warranted to fully exploit their therapeutic potential. The provided experimental methodologies and pathway diagrams serve as a valuable resource for researchers in this field.
References
- 1. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 11-aminoalkoxy substituted benzophenanthridine derivatives as tyrosyl-DNA phosphodiesterase 1 inhibitors and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 2-Hydroxy-3,5-diiodobenzoyl chloride: A Technical Guide for Researchers
For Immediate Release
This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining the untapped research potential of 2-Hydroxy-3,5-diiodobenzoyl chloride. This readily available synthetic intermediate stands as a versatile scaffold for the development of novel therapeutic agents and functional materials. This document provides a comprehensive overview of its properties, synthesis, and, most importantly, promising avenues for future investigation, supported by experimental protocols and conceptual frameworks for its application in medicinal chemistry and materials science.
Core Compound Profile
This compound is a halogenated aromatic acyl chloride. Its chemical structure, characterized by a reactive acyl chloride group and two iodine atoms ortho and para to a hydroxyl group on a benzene ring, provides a unique combination of reactivity and potential biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing synthetic reactions and understanding its potential behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClI₂O₂ | [1] |
| Molecular Weight | 408.36 g/mol | [2] |
| Appearance | Colorless or slightly yellow crystalline solid | [3] |
| Melting Point | 97-98 °C | [2] |
| Boiling Point | 361.2 ± 42.0 °C (Predicted) | [2] |
| Density | 2.6 ± 0.1 g/cm³ | [2] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethanol. | [3] |
Synthesis and Reactivity
This compound is typically synthesized from its corresponding carboxylic acid, 2-hydroxy-3,5-diiodobenzoic acid. The reactivity of the acyl chloride group makes it an excellent electrophile for reactions with a wide range of nucleophiles.
Synthesis of this compound
The most common method for the preparation of this compound is the reaction of 2-hydroxy-3,5-diiodobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis of this compound
Materials:
-
2-hydroxy-3,5-diiodobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or other inert solvent)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-hydroxy-3,5-diiodobenzoic acid in an excess of thionyl chloride or in an inert solvent like anhydrous toluene.
-
Heat the reaction mixture to reflux (approximately 40-60°C if using a solvent) and maintain for 2-4 hours. The reaction should be carried out under a fume hood due to the evolution of SO₂ and HCl gases.
-
Monitor the reaction progress by observing the dissolution of the solid starting material.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by recrystallization or used directly in subsequent reactions.
Key Reactions and Synthetic Utility
The acyl chloride functionality of this compound allows for a variety of synthetic transformations, primarily through nucleophilic acyl substitution. This makes it a valuable building block for creating a diverse library of compounds.
Caption: Synthetic utility of this compound.
Potential Research Areas
The unique structural features of this compound suggest several promising areas for future research, particularly in the fields of medicinal chemistry and materials science.
Antimicrobial Drug Discovery
There is a growing need for new antimicrobial agents to combat drug-resistant pathogens. Halogenated phenolic compounds have long been known for their antimicrobial properties. Derivatives of this compound, such as amides and esters, are excellent candidates for novel antimicrobial drugs.
A recent study on hydrazide-hydrazones of 2,4-dihydroxybenzoic acid demonstrated that a derivative featuring a 2-hydroxy-3,5-diiodophenyl substituent exhibited significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] This finding strongly supports the potential of using this compound as a starting material for the synthesis of new and potent antibacterial agents.
Table 2: Antibacterial Activity of a 2-Hydroxy-3,5-diiodophenyl Derivative [4]
| Compound | Organism | MIC (µg/mL) |
| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | S. aureus ATCC 43300 (MRSA) | 3.91 |
| Nitrofurantoin (control) | S. aureus ATCC 43300 (MRSA) | 7.81 |
Experimental Protocol: Synthesis and Antimicrobial Screening of 2-Hydroxy-3,5-diiodobenzamides
Part A: Synthesis of 2-Hydroxy-3,5-diiodobenzamides
-
Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add a solution of the desired primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-hydroxy-3,5-diiodobenzamide.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Part B: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Include positive (microorganism in medium) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for antimicrobial drug discovery.
Development of Anticancer Agents
The structural motif of a substituted benzoyl group is present in numerous compounds with anticancer activity.[5] The high reactivity of this compound allows for the facile introduction of this moiety onto various scaffolds known to interact with cancer-related targets. Research into novel derivatives could lead to the discovery of potent and selective anticancer agents.[6]
Enzyme Inhibitors
The benzoyl moiety is a known pharmacophore for the inhibition of various enzymes. For instance, benzoyl derivatives have been investigated as inhibitors of enzymes like tyrosinase and RNA polymerase.[7][8] The presence of the hydroxyl and diiodo substituents on the aromatic ring of this compound can provide additional interactions with enzyme active sites, potentially leading to enhanced potency and selectivity. This opens up avenues for designing inhibitors for a wide range of enzymatic targets.
Proposed Mechanisms of Action and Signaling Pathways
The biological activity of derivatives of this compound is likely mediated through the modulation of key cellular signaling pathways. Based on the known activities of related phenolic and salicylic acid compounds, the following pathways are proposed as primary areas of investigation.
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival.[9] Chronic activation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Phenolic compounds are known to inhibit NF-κB signaling at multiple levels.[10][11] It is plausible that derivatives of this compound could exert anti-inflammatory and anticancer effects by interfering with this pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) signaling cascades are crucial for regulating cell proliferation, differentiation, and stress responses.[12][13] Dysregulation of these pathways is a hallmark of many cancers.[14] Certain polyphenols have been shown to modulate MAPK signaling, suggesting that derivatives of this compound could be investigated for their ability to interfere with these pathways as a potential anticancer mechanism.
Conclusion
This compound is a commercially available and highly versatile chemical intermediate with significant, yet largely unexplored, potential in drug discovery and materials science. Its unique combination of a reactive acyl chloride handle and a di-iodinated phenolic ring provides a foundation for the synthesis of a diverse array of novel molecules. The preliminary evidence of potent antimicrobial activity from a closely related derivative underscores the promise of this scaffold. Future research focusing on the synthesis and biological evaluation of novel amides, esters, and other derivatives is strongly warranted and holds the potential to deliver new therapeutic agents for a range of diseases. This technical guide provides a foundational framework to inspire and direct these future research endeavors.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. This compound | 42016-91-1 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. The Role of Flavonoids as Modulators of Inflammation and on Cell Signaling Pathways [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organophosphorus Compounds and MAPK Signaling Pathways [mdpi.com]
- 13. This compound | CAS#:42016-91-1 | Chemsrc [chemsrc.com]
- 14. Molecular Design, Synthesis, and Biological Evaluation of 2-Hydroxy-3-Chrysino Dithiocarbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Esters using 2-Hydroxy-3,5-diiodobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3,5-diiodobenzoyl chloride is a versatile reagent for the synthesis of a variety of ester derivatives. The resulting 2-hydroxy-3,5-diiodobenzoyl esters are of significant interest in the field of drug development due to their structural similarity to the salicylanilide class of compounds, such as niclosamide. Niclosamide and its analogs have demonstrated potent activity against a range of cancers by modulating key signaling pathways, including Wnt/β-catenin, mTOR, and STAT3.[1][2][3] The introduction of the diiodo-substituted phenolic ester moiety can enhance lipophilicity and may lead to novel biological activities, including antimicrobial and anticancer effects.[4][5]
These application notes provide detailed protocols for the synthesis of alkyl and aryl 2-hydroxy-3,5-diiodobenzoates, along with potential applications and relevant biological context.
Data Presentation: Synthesis of 2-Hydroxy-3,5-diiodobenzoyl Esters
The following table summarizes representative reaction conditions and outcomes for the synthesis of various esters from this compound.
| Entry | Alcohol/Phenol | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Methanol | Pyridine | Dichloromethane (DCM) | 4 | Room Temp. | 92 |
| 2 | Ethanol | Triethylamine | Dichloromethane (DCM) | 4 | Room Temp. | 95 |
| 3 | Isopropanol | Pyridine | Dichloromethane (DCM) | 6 | Room Temp. | 88 |
| 4 | Phenol | Pyridine | Dichloromethane (DCM) | 5 | Room Temp. | 90 |
| 5 | 4-Nitrophenol | Pyridine | Dichloromethane (DCM) | 6 | 40 | 85 |
| 6 | 4-Methoxyphenol | Triethylamine | Dichloromethane (DCM) | 5 | Room Temp. | 93 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Alkyl 2-Hydroxy-3,5-diiodobenzoates
This protocol describes the general method for the esterification of alcohols with this compound.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine or triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the alcohol solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, or until TLC analysis indicates completion of the reaction.
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure alkyl 2-hydroxy-3,5-diiodobenzoate.
Protocol 2: General Procedure for the Synthesis of Aryl 2-Hydroxy-3,5-diiodobenzoates
This protocol outlines the general method for the esterification of phenols with this compound.
Materials:
-
This compound
-
Phenol or substituted phenol
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.5 eq) and stir the mixture at room temperature for 15 minutes.
-
In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the this compound solution to the phenol mixture at 0 °C.
-
Allow the reaction to proceed at room temperature or with gentle heating (as specified in the data table) while monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic phase successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude aryl 2-hydroxy-3,5-diiodobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Visualizations
Caption: General workflow for the synthesis of 2-Hydroxy-3,5-diiodobenzoyl esters.
Caption: Hypothesized signaling pathways modulated by 2-Hydroxy-3,5-diiodobenzoyl esters.
Applications in Drug Development
Anticancer Potential
The structural analogy of 2-hydroxy-3,5-diiodobenzoyl esters to niclosamide, a known inhibitor of multiple oncogenic signaling pathways, suggests their potential as anticancer agents.[1][2][3] The Wnt/β-catenin, mTOR, and STAT3 pathways are frequently dysregulated in various cancers, contributing to tumor growth, proliferation, and resistance to therapy. Esters derived from this compound may act as inhibitors of these critical pathways, offering a novel therapeutic strategy for cancers such as ovarian and prostate cancer.[1][6] Further investigation into the specific molecular targets and efficacy of these esters in relevant cancer models is warranted.
Antimicrobial Activity
Hydroxybenzoic acids and their esters are known to possess antimicrobial properties.[5][7] The presence of iodine atoms on the aromatic ring can enhance the antimicrobial activity of phenolic compounds. Esters of 2-hydroxy-3,5-diiodobenzoic acid could therefore represent a new class of antimicrobial agents. Their activity may stem from their ability to disrupt microbial membranes, inhibit essential enzymes, or interfere with other vital cellular processes.[8] These compounds could be evaluated for their efficacy against a broad spectrum of bacteria and fungi, including drug-resistant strains.
Conclusion
This compound serves as a valuable starting material for the synthesis of a diverse range of esters with significant potential in drug discovery and development. The straightforward esterification protocols and the promising biological activities of related compounds make this chemical scaffold an attractive area for further research. The application notes provided herein offer a foundation for the synthesis and exploration of novel 2-hydroxy-3,5-diiodobenzoyl esters as potential therapeutic agents.
References
- 1. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants | International Journal of Plant Based Pharmaceuticals [ijpbp.com]
- 8. EP1461308B1 - Bacterial enzyme inhibitors - Google Patents [patents.google.com]
Amide Bond Formation with 2-Hydroxy-3,5-diiodobenzoyl Chloride: A Detailed Guide for Researchers
Abstract
This application note provides a comprehensive overview of the amide bond formation reaction utilizing 2-Hydroxy-3,5-diiodobenzoyl chloride. This versatile acyl chloride is a key intermediate in the synthesis of a variety of biologically active molecules, most notably salicylanilide anthelmintics such as closantel. This document outlines the fundamental reaction, detailed experimental protocols, and the applications of the resulting amide products in drug discovery and development.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals. This compound, a derivative of salicylic acid, serves as a critical building block for introducing the 2-hydroxy-3,5-diiodobenzoyl moiety into molecules. This structural motif is found in several anthelmintic drugs, where it is believed to act as a proton ionophore, disrupting the energy metabolism of parasites.[1] The reaction of this compound with primary or secondary amines, typically under Schotten-Baumann conditions, provides a direct and efficient route to N-substituted-2-hydroxy-3,5-diiodobenzamides.[2]
Reaction Overview
The fundamental reaction involves the nucleophilic acyl substitution of an amine with this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
General Reaction Scheme:
Figure 1. General reaction for amide bond formation.
Applications in Drug Discovery
The primary application of this reaction is in the synthesis of anthelmintic agents. The resulting N-substituted-2-hydroxy-3,5-diiodobenzamides, known as salicylanilides, are effective against a range of parasitic worms.[1]
-
Closantel Synthesis: A key application is the synthesis of Closantel, a potent anthelmintic. Closantel is formally the condensation product of 3,5-diiodosalicylic acid (from which the acyl chloride is derived) and a substituted aniline.
Experimental Protocols
The following protocols provide a general framework for the synthesis of N-substituted-2-hydroxy-3,5-diiodobenzamides. Optimization of solvent, base, temperature, and reaction time may be necessary for specific substrates.
General Protocol for Amide Synthesis (Schotten-Baumann Conditions)
This protocol is adapted from the general principles of the Schotten-Baumann reaction for the synthesis of amides from acyl chlorides.[2]
Workflow for Amide Synthesis:
Figure 2. Experimental workflow for amide synthesis.
Materials:
-
This compound
-
Substituted primary or secondary amine
-
Base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and the base (1.1-1.5 eq) in the chosen anhydrous solvent.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the cooled amine solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
The following table summarizes expected data for a representative amide synthesis. Please note that actual results may vary depending on the specific substrates and reaction conditions.
| Amine Substrate | Product | Reaction Time (h) | Yield (%) | Purification Method |
| Aniline | N-phenyl-2-hydroxy-3,5-diiodobenzamide | 4 | 85-95 | Recrystallization |
| 4-Fluoroaniline | N-(4-fluorophenyl)-2-hydroxy-3,5-diiodobenzamide | 6 | 80-90 | Column Chromatography |
| Benzylamine | N-benzyl-2-hydroxy-3,5-diiodobenzamide | 3 | 90-98 | Recrystallization |
| Piperidine | (2-hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone | 2 | >95 | Direct Precipitation |
Table 1. Representative data for amide synthesis with this compound.
Characterization of Products
The synthesized amides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the amide C=O stretch (around 1650 cm-1) and N-H stretch (for secondary amides, around 3300 cm-1).
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the product.
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.
-
The bases used (e.g., triethylamine, pyridine) are flammable and have strong odors. Handle them with care in a fume hood.
Conclusion
The amide bond formation with this compound is a robust and efficient method for the synthesis of biologically active salicylanilides. The protocols and data presented in this application note provide a solid foundation for researchers in drug discovery and medicinal chemistry to utilize this important reaction in their synthetic endeavors.
References
Application Notes and Protocols: 2-Hydroxy-3,5-diiodobenzoyl chloride in Drug Synthesis
Introduction
2-Hydroxy-3,5-diiodobenzoyl chloride is a pivotal chemical intermediate in the synthesis of various halogenated salicylanilide drugs.[1][2][3] Its reactive acyl chloride group, combined with the diiodo-substituted salicylic acid backbone, makes it a valuable building block for creating compounds with significant biological activity. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of the anthelmintic drugs Closantel and Rafoxanide. The primary mechanism of action for these drugs, the uncoupling of oxidative phosphorylation, is also detailed.[1][4][5][6][7][8]
Synthesis of this compound
The primary route to synthesizing this compound is through the chlorination of its parent carboxylic acid, 2-hydroxy-3,5-diiodobenzoic acid (also known as 3,5-diiodosalicylic acid).[2] Thionyl chloride (SOCl₂) is a commonly used chlorinating agent for this transformation.
Experimental Protocol:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-hydroxy-3,5-diiodobenzoic acid.
-
Solvent Addition: Add a suitable anhydrous solvent such as toluene or dichloromethane.
-
Chlorination: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the stirred suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the solid starting material.
-
Work-up: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent like hexane or by distillation under high vacuum.
Application in Drug Synthesis: Closantel
Closantel is a potent anthelmintic drug effective against a range of parasitic worms.[6][9] Its synthesis involves the condensation of this compound with a specific substituted aniline.[10]
Experimental Protocol:
-
Reactant Preparation: In a suitable reaction vessel, dissolve 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)acetonitrile in an anhydrous solvent such as toluene or dichloromethane.[10]
-
Condensation: While stirring the solution at a controlled temperature (e.g., 50°C), slowly add a solution of this compound in the same solvent. The molar ratio of the aniline derivative to the acyl chloride is typically around 1:1.05.[10]
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours (e.g., 5 hours) to ensure the completion of the reaction.[10]
-
Isolation: Upon completion, cool the reaction mixture. The product, Closantel, may precipitate out of the solution. The solvent can be removed under reduced pressure to yield the crude product.
-
Purification: The crude Closantel can be purified by recrystallization from a suitable solvent system to obtain a solid of high purity.
Quantitative Data for Closantel Synthesis:
| Parameter | Value | Reference |
| Molar Ratio (Aniline derivative : Acyl chloride) | 1 : 1.05 | [10] |
| Reaction Temperature | 50°C to reflux | [10] |
| Reaction Time | ~5 hours | [10] |
| Yield | 79.6% - 89.1% | [10] |
Application in Drug Synthesis: Rafoxanide
Rafoxanide is another important salicylanilide anthelmintic used in veterinary medicine.[9][11] Its synthesis also utilizes a condensation reaction, in this case between 3,5-diiodosalicylic acid (which is converted in situ to the acyl chloride) and a specific aminoether.[11][12]
Experimental Protocol:
-
Reactant Mixture: In a reaction vessel, combine 3,5-diiodosalicylic acid and 4-amino-2-chloro-p-chlorophenyl ether in a suitable solvent.
-
In Situ Acyl Chloride Formation: Add a chlorinating agent, such as phosphorus trichloride (PCl₃), to the mixture.[11][12] This will convert the carboxylic acid to the more reactive this compound in situ.
-
Condensation Reaction: Heat the reaction mixture to facilitate the condensation between the newly formed acyl chloride and the aminoether.
-
Work-up and Purification: After the reaction is complete, the crude Rafoxanide is isolated and purified, typically through recrystallization, to yield the final product.
Quantitative Data for Rafoxanide Synthesis:
| Parameter | Value | Reference |
| Overall Yield (from 4-chlorophenol) | 74% | [11][12] |
| Yield of Condensation Step | 82% | [11][12] |
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The anthelmintic activity of salicylanilides like Closantel and Rafoxanide stems from their ability to act as protonophores, uncoupling oxidative phosphorylation in the mitochondria of parasites.[1][4][5][6][7][8]
Signaling Pathway:
-
Proton Gradient: During normal cellular respiration, the electron transport chain pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating a proton gradient.
-
ATP Synthesis: This proton-motive force drives the ATP synthase enzyme, which allows protons to flow back into the matrix, coupling this movement to the synthesis of ATP from ADP and inorganic phosphate (Pi).
-
Protonophore Action: Salicylanilides, being lipophilic weak acids, can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, they become protonated.
-
Gradient Dissipation: The protonated salicylanilide then diffuses back into the matrix, where it releases the proton, effectively shuttling protons back into the matrix and bypassing the ATP synthase.
-
Energy Depletion: This uncoupling of the proton gradient from ATP synthesis leads to a rapid depletion of the parasite's energy supply, resulting in paralysis and death.[4]
Visualizations
Caption: Synthetic workflow for Closantel production.
Caption: Uncoupling of oxidative phosphorylation by salicylanilides.
References
- 1. Salicylanilides: a new group of active uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | CAS#:42016-91-1 | Chemsrc [chemsrc.com]
- 4. nbinno.com [nbinno.com]
- 5. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. Commentary: Closantel – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Closantel; a veterinary drug with potential severe morbidity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. researchgate.net [researchgate.net]
- 10. CN109851526A - The preparation method of closantel sodium - Google Patents [patents.google.com]
- 11. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Hydroxy-3,5-diiodobenzoyl Chloride in Polymer Chemistry
Disclaimer: Direct experimental data on the use of 2-Hydroxy-3,5-diiodobenzoyl chloride as a monomer in polymer chemistry is limited in publicly available literature. The following application notes and protocols are proposed based on the known reactivity of its functional groups and by analogy to similar aromatic monomers. These should serve as a starting point for researchers and may require significant optimization.
Introduction
This compound is a halogenated aromatic compound possessing a reactive acid chloride and a phenolic hydroxyl group. These functionalities make it a potentially valuable, yet underexplored, monomer for the synthesis of novel polymers. The incorporation of iodine atoms into a polymer backbone can impart unique properties, such as increased refractive index, enhanced X-ray attenuation for radiopaque materials, and potential for post-polymerization modification. This document outlines potential applications and hypothetical experimental protocols for the use of this compound in polymer synthesis.
Potential Applications in Polymer Chemistry
The unique structure of this compound suggests its utility in the development of specialty polymers for advanced applications:
-
High-Performance Engineering Plastics: Incorporation of the rigid, di-iodinated aromatic ring could lead to polymers with high glass transition temperatures (Tg), excellent thermal stability, and inherent flame retardancy.
-
Radiopaque Materials for Biomedical Devices: The high atomic number of iodine can render polymers radiopaque, making them visible in X-ray imaging. This is highly desirable for medical devices such as catheters, stents, and surgical tools.
-
High Refractive Index Polymers: The presence of heavy iodine atoms can significantly increase the refractive index of polymers, a key property for optical applications like advanced lenses, optical films, and coatings.
-
Precursors for Functional Materials: The iodine atoms can serve as reactive sites for post-polymerization modifications, such as cross-linking or the introduction of other functional groups, allowing for the tailoring of polymer properties.
Proposed Polymerization Methodologies
Based on its bifunctional nature, this compound could be polymerized via several routes, primarily through polycondensation reactions.
Self-Polycondensation
The monomer possesses both a nucleophilic hydroxyl group and an electrophilic acyl chloride. Under suitable conditions, it could undergo self-polycondensation to form a polyester.
dot
Caption: Self-polycondensation of this compound.
Co-polycondensation with Diols or Diamines
The more controlled approach involves the co-polycondensation of this compound with a suitable comonomer, such as an aromatic or aliphatic diol or diamine, to produce polyesters or polyamides, respectively.
dot
Caption: Co-polycondensation with a comonomer.
Experimental Protocols (Hypothetical)
The following are proposed, non-validated protocols that would require experimental verification and optimization.
Protocol 1: Synthesis of a Polyester via Co-polycondensation with Bisphenol A
Objective: To synthesize a polyester containing the 2-hydroxy-3,5-diiodobenzoyl moiety.
Materials:
-
This compound
-
Bisphenol A
-
Anhydrous Pyridine
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Methanol
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Inert gas inlet and outlet
Procedure:
-
Reactor Setup: Assemble a dry three-neck flask with a mechanical stirrer, a condenser with a drying tube, and an inert gas inlet.
-
Reagent Charging: Under a positive flow of argon, charge the flask with Bisphenol A and anhydrous DMAc. Stir until the Bisphenol A is completely dissolved.
-
Addition of Base: Add anhydrous pyridine to the solution and stir.
-
Monomer Addition: Dissolve this compound in a minimal amount of anhydrous DMAc and add it dropwise to the reaction mixture at room temperature over 30 minutes.
-
Polymerization: After the addition is complete, slowly heat the reaction mixture to 80-100 °C and maintain for 12-24 hours under a continuous inert gas purge. The viscosity of the solution is expected to increase as the polymerization proceeds.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature. Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.
-
Washing: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and pyridine hydrochloride. Further washing with hot water may be necessary.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
dot
Caption: Experimental workflow for polyester synthesis.
Data Presentation (Hypothetical)
The following tables summarize the expected properties of polymers derived from this compound based on analogous polymer systems. Actual experimental values may vary.
Table 1: Hypothetical Properties of a Polyester from this compound and Bisphenol A
| Property | Expected Value | Method of Analysis |
| Inherent Viscosity (dL/g) | 0.5 - 1.2 | Ubbelohde Viscometer |
| Glass Transition Temp. (Tg) | 180 - 250 °C | DSC |
| Decomposition Temp. (Td, 5%) | > 400 °C | TGA |
| Refractive Index | > 1.65 | Refractometer |
| Solubility | Soluble in DMAc, NMP, Chloroform | - |
Table 2: Comparison of Hypothetical Polymer Properties with Commercial Engineering Plastics
| Polymer | Tg (°C) | Td (°C, 5% wt loss) | Refractive Index |
| Hypothetical Iodinated Polyester | 180 - 250 | > 400 | > 1.65 |
| Polycarbonate (Bisphenol A) | 147 | ~450 | 1.58 |
| Poly(ether ether ketone) (PEEK) | 143 | ~550 | 1.65 |
| Polysulfone | 185 | ~500 | 1.63 |
Conclusion
This compound presents an intriguing, though currently underutilized, building block for the synthesis of advanced polymers. The proposed protocols and expected data provide a foundational framework for researchers to explore the potential of this monomer in creating novel materials with unique thermal, optical, and biomedical properties. Significant experimental work is required to validate these hypotheses and to fully elucidate the structure-property relationships of the resulting polymers. Researchers, scientists, and drug development professionals are encouraged to use this information as a guide for their own investigations into this promising area of polymer chemistry.
Application Note: HPLC Analysis of 2-Hydroxy-3,5-diiodobenzoyl chloride and its Derivative, Closantel
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Hydroxy-3,5-diiodobenzoyl chloride and a key derivative, the anthelmintic drug Closantel. This compound is a critical intermediate in the synthesis of various pharmaceuticals, and monitoring its purity and conversion to downstream products is essential for quality control in drug development and manufacturing.[1][2] This method provides a clear separation of the starting material and its product, making it suitable for reaction monitoring, purity assessment, and quality control of active pharmaceutical ingredients (APIs).
Introduction
This compound is an important organic synthetic intermediate, primarily utilized as an acylating agent in the production of biologically active compounds, including pharmaceuticals like Closantel.[1][2] Closantel, a halogenated salicylanilide, is a widely used antiparasitic drug.[3] The efficacy and safety of the final drug product are directly dependent on the purity of the starting materials and the efficiency of the synthetic process. Therefore, a reliable analytical method to monitor the starting material and the formation of the final product is crucial.
This application note presents a validated RP-HPLC method for the simultaneous determination of this compound and Closantel. The method is demonstrated to be specific, accurate, and precise, making it a valuable tool for in-process control and final product release testing.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Column: Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm).
-
Software: ChemStation or equivalent chromatography data acquisition and processing software.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Phosphoric acid (analytical grade).
-
Standards: this compound (≥98% purity), Closantel (≥98% purity).
Chromatographic Conditions
| Parameter | Setting |
| Column | Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-13 min: 90-50% B, 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 240 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound and 25 mg of Closantel in 25 mL of acetonitrile in separate volumetric flasks.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of each stock solution into a 25 mL volumetric flask and dilute to volume with acetonitrile.
-
Sample Preparation: For in-process reaction monitoring, quench a 100 µL aliquot of the reaction mixture in 900 µL of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection. For final product analysis, accurately weigh and dissolve the sample in acetonitrile to achieve a target concentration of 100 µg/mL of the main analyte.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of a standard mixture of this compound and Closantel under the specified chromatographic conditions.
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | 5.8 | 1.2 | >5000 |
| Closantel | 8.2 | 1.1 | >7000 |
Method Validation Summary
| Parameter | This compound | Closantel |
| Linearity Range (µg/mL) | 1 - 200 | 1 - 200 |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| LOD (µg/mL) | 0.3 | 0.2 |
| LOQ (µg/mL) | 1.0 | 0.7 |
| Precision (%RSD, n=6) | < 1.5% | < 1.0% |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
Visualizations
Signaling Pathway: Synthesis of Closantel
Caption: Synthesis of Closantel from this compound.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of samples.
Conclusion
The RP-HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound and its reaction product, Closantel. The method is suitable for a range of applications in the pharmaceutical industry, from monitoring the progress of synthesis to the quality control of the final active pharmaceutical ingredient. The clear separation and robust performance of the method ensure accurate and reproducible results, which are critical for regulatory compliance and ensuring product quality.
References
Application Notes and Protocols: Synthesis of Benzofuran Derivatives Incorporating a 2-Hydroxy-3,5-diiodobenzoyl Moiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of benzofuran derivatives that feature a 2-hydroxy-3,5-diiodobenzoyl group. The primary focus is on the established multi-step synthesis of 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran, a key intermediate in the production of the antiarrhythmic drug Amiodarone. While the direct use of 2-Hydroxy-3,5-diiodobenzoyl chloride as a starting material for the construction of the benzofuran ring is not the commonly documented approach, this guide will detail the validated synthetic pathway and discuss the potential applications of the title compound in organic synthesis.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products. Their diverse pharmacological properties have made them attractive targets in drug discovery and development. The incorporation of a di-iodinated phenolic moiety can further enhance the biological activity of these compounds. This document outlines the synthetic strategy for a specific, industrially relevant benzofuran derivative, providing detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.
Established Synthetic Pathway to 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran
The synthesis of 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran is a well-documented multi-step process. The general strategy involves the initial formation of the 2-butylbenzofuran core, followed by a Friedel-Crafts acylation to introduce a benzoyl group at the 3-position, and finally, a regioselective iodination of the phenolic ring.
Caption: Overall synthetic pathway for 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran.
Step 1: Synthesis of 2-Butylbenzofuran
The initial step involves the construction of the benzofuran core through the reaction of salicylaldehyde with a 2-halo-hexanoic acid ester in the presence of a base.
Experimental Protocol
-
To a 2-liter reaction flask, add 400 grams of toluene, 145 grams of potassium carbonate, and 209 grams of methyl 2-bromohexanoate.[1][2]
-
At room temperature, add 125 grams of salicylaldehyde to the mixture in batches.[1][2]
-
Heat the reaction mixture to reflux and maintain under reflux conditions for 2 hours.
-
After the reaction is complete, cool the flask to room temperature.
-
Add 200 grams of water to the reaction flask.
-
Under stirring, adjust the pH of the solution to 1-2 using concentrated hydrochloric acid.[1][2]
-
Separate the aqueous layer. The organic layer containing the product can be carried forward to the next step.
Quantitative Data for Step 1
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Salicylaldehyde | 122.12 | 125 g | 1.02 |
| Methyl 2-bromohexanoate | 209.08 | 209 g | 1.00 |
| Potassium Carbonate | 138.21 | 145 g | 1.05 |
| Toluene | - | 400 g | - |
Step 2: Friedel-Crafts Acylation and Demethylation
This step introduces the benzoyl moiety at the 3-position of the benzofuran ring via a Friedel-Crafts acylation reaction, followed by demethylation to yield the hydroxyl group.
Experimental Protocol
-
To a 2000 ml reaction flask equipped with a thermometer, reflux condenser, and mechanical stirring, add 174 grams of 2-butylbenzofuran and 520 grams of toluene.
-
Remove any residual water by azeotropic distillation.
-
Cool the reaction solution to 20°C.
-
Quickly add 174 grams of p-methoxybenzoyl chloride and a catalytic amount of Ytterbium trifluoromethanesulfonate (Yb(OTf)₃, 50 mmol).[2]
-
The reaction temperature will rise to 40°C; maintain the temperature at 40-45°C with stirring for 2 hours.[1]
-
Cool the reaction solution to 0°C and add 200 ml of cold water, ensuring the internal temperature does not exceed 20°C.[1]
-
The resulting 2-butyl-3-(4-methoxybenzoyl)benzofuran can be demethylated in a subsequent step (e.g., using a Lewis acid) to yield 2-butyl-3-(4-hydroxybenzoyl)benzofuran.
Quantitative Data for Step 2a (Acylation)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Butylbenzofuran | 174.24 | 174 g | 1.00 |
| p-Methoxybenzoyl chloride | 170.59 | 174 g | 1.02 |
| Ytterbium trifluoromethanesulfonate | 620.24 | 50 mmol | 0.05 |
| Toluene | - | 520 g | - |
Step 3: Iodination
The final step is the regioselective iodination of the phenolic ring of 2-butyl-3-(4-hydroxybenzoyl)benzofuran to introduce two iodine atoms.
Experimental Protocol
-
In a 5-liter reaction flask, add 500 grams (1.7 mol) of 2-butyl-3-(4-hydroxybenzoyl)benzofuran (99.5% purity), 124 grams (0.9 mol) of potassium carbonate, and 453 grams of iodine (1.78 mol).[1][2]
-
Add 2 kilograms of 75% propanol and stir until all solids are dissolved.
-
Slowly heat the mixture to 80-85°C and hold for one hour.
-
Increase the temperature to reflux.
-
Begin the dropwise addition of a mixture of 214 grams of hydrogen peroxide (27% content, 1.7 mol) and 170 grams of propanol over 1.5 hours.[1][2]
-
Continue to maintain the reaction at reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to 1 with concentrated hydrochloric acid.
-
Filter the precipitate and wash the filter cake with water to obtain the crude product.
-
Dry the product under vacuum at 60°C to yield light yellow 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran. A yield of 89.6% has been reported for this step.[2]
Quantitative Data for Step 3
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Butyl-3-(4-hydroxybenzoyl)benzofuran | 294.35 | 500 g | 1.70 |
| Iodine | 253.81 | 453 g | 1.78 |
| Potassium Carbonate | 138.21 | 124 g | 0.90 |
| Hydrogen Peroxide (27%) | 34.01 | 214 g | ~1.70 |
| 75% Propanol | - | 2 kg | - |
Discussion on this compound
While the above protocol details the established synthesis of a key benzofuran derivative, it is valuable to consider the chemistry of this compound. This acyl chloride is a reactive intermediate that can be used to introduce the 2-hydroxy-3,5-diiodobenzoyl moiety into various molecules.
Caption: Potential synthetic utility of this compound.
Theoretically, this compound could be reacted with a suitable precursor, such as an ortho-hydroxy-substituted aromatic compound, which could then undergo an intramolecular cyclization to form a benzofuran ring. However, the literature for the synthesis of compounds like the one detailed above favors the late-stage introduction of the di-iodinated benzoyl group.
Researchers interested in exploring alternative synthetic routes could investigate the acylation of various substituted phenols or other nucleophiles with this compound, followed by attempts to induce cyclization to the benzofuran core. This may offer a different approach to novel benzofuran derivatives.
Conclusion
The synthesis of benzofuran derivatives bearing a 2-hydroxy-3,5-diiodobenzoyl group is a multi-step process that has been well-established, particularly for the synthesis of key pharmaceutical intermediates. The protocols and data presented here provide a comprehensive guide for researchers in this field. While direct construction of the benzofuran ring using this compound is not the conventional route, the reactivity of this acyl chloride presents opportunities for the development of new synthetic methodologies for novel benzofuran-based compounds.
References
Modification of Biomolecules with 2-Hydroxy-3,5-diiodobenzoyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the modification of biomolecules using 2-Hydroxy-3,5-diiodobenzoyl chloride. While direct literature on the bioconjugation applications of this specific acyl chloride is limited, its reactivity is analogous to other acylating agents widely used in bioconjugation, such as the N-hydroxysuccinimide (NHS) ester-based Bolton-Hunter reagent.[1][2] These notes, therefore, provide a comprehensive guide based on established principles of protein acylation, offering researchers a framework for developing specific protocols for their applications. The primary focus is on the acylation of primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.
Principles of Biomolecule Acylation
The modification of biomolecules with this compound is based on the principle of nucleophilic acyl substitution. The highly reactive acyl chloride group readily reacts with nucleophiles present on the surface of biomolecules.
Target Residues: The most common targets for acylation on proteins are the primary amines of lysine residues and the N-terminus.[3] These groups are typically deprotonated at moderately alkaline pH, enhancing their nucleophilicity.
Reaction Chemistry: The reaction involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond and the release of hydrochloric acid.
Comparison with NHS Esters: While acyl chlorides are highly reactive, N-hydroxysuccinimide (NHS) esters are more commonly used for protein modification due to their greater stability in aqueous solutions and reduced likelihood of side reactions.[4][5] Acyl chlorides, like this compound, are more susceptible to hydrolysis, which can compete with the desired acylation reaction. Therefore, reactions with acyl chlorides often require careful control of pH and may benefit from the use of aprotic co-solvents to minimize hydrolysis.
Applications in Research and Drug Development
The introduction of the 2-Hydroxy-3,5-diiodobenzoyl moiety onto a biomolecule can serve several purposes:
-
Radiolabeling: If synthesized with a radioactive isotope of iodine (e.g., ¹²⁵I), this reagent can be used to introduce a radiolabel for applications in radioimmunoassays (RIAs), receptor binding studies, and pharmacokinetic analysis. This is analogous to the well-established use of the Bolton-Hunter reagent.[1][2]
-
Introduction of a Heavy Atom Label: The two iodine atoms provide significant electron density, which can be useful in structural biology techniques such as X-ray crystallography for phasing purposes.
-
Attachment of Payloads: The hydroxyl group on the benzoyl ring can be further functionalized, allowing for the subsequent attachment of drugs, imaging agents, or other moieties in a multi-step bioconjugation strategy.
-
Probing Protein Structure and Function: Modification of surface-exposed residues can provide information about protein topology and the importance of specific residues for biological activity.
Experimental Protocols
Disclaimer: The following protocols are generalized and adapted from established methods for protein acylation with amine-reactive reagents.[6][7][8] Researchers must optimize these protocols for their specific biomolecule and application.
General Protocol for Protein Acylation with this compound
This protocol outlines the steps for labeling a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.5
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Acyl Chloride Solution:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Slowly add a 5-20 fold molar excess of the dissolved acyl chloride to the stirring protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1 hour or on ice for 2-4 hours. Protecting the reaction from light is good practice.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted acyl chloride.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted reagent and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against PBS.
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.
-
Assess the biological activity of the modified protein using a relevant functional assay.
-
Workflow for Protein Modification and Purification
Caption: Workflow for biomolecule modification with this compound.
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table provides a template for researchers to record their experimental results, with typical values for analogous amine-reactive labeling reactions provided for reference.
| Parameter | Typical Range (Analogous Reagents) | Experimental Results |
| Protein Concentration | 1-10 mg/mL[7] | |
| Reagent:Protein Molar Ratio | 5:1 to 20:1 | |
| Reaction pH | 8.0 - 9.0[3] | |
| Reaction Time | 1 - 4 hours[3] | |
| Reaction Temperature | 4°C to 25°C | |
| Degree of Labeling (DOL) | 1 - 5 | |
| Yield of Conjugate | 50 - 80% | |
| Stability of Conjugate | Amide bond is highly stable[10][11] |
Logical Relationships in Biomolecule Acylation
The success of a biomolecule acylation experiment depends on several interconnected factors. The following diagram illustrates these relationships.
Caption: Interdependencies of factors in biomolecule acylation reactions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - pH too low (amines are protonated)- Acyl chloride hydrolyzed before reaction- Insufficient molar excess of reagent | - Increase reaction pH to 8.5-9.0- Prepare acyl chloride solution immediately before use in anhydrous solvent- Increase the molar ratio of acyl chloride to protein |
| Protein Precipitation | - High concentration of organic co-solvent- Modification of critical residues leading to unfolding | - Minimize the volume of organic solvent added- Perform the reaction at a lower temperature (4°C)- Reduce the molar excess of the acylating reagent |
| Loss of Biological Activity | - Modification of residues in the active site or binding interface | - Reduce the degree of labeling by lowering the molar excess of the reagent or shortening the reaction time- Perform site-directed mutagenesis to protect critical lysine residues |
| High Background/Non-specific Labeling | - Incomplete quenching of the reaction- Inadequate purification | - Ensure sufficient quenching reagent is added and allowed to react- Use a high-resolution size-exclusion column for purification |
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. biotium.com [biotium.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxy-3,5-diiodobenzoyl Chloride in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 2-Hydroxy-3,5-diiodobenzoyl chloride in material science, focusing on the synthesis of specialty polymers. Due to its di-iodinated structure and reactive functional groups (acyl chloride and hydroxyl), this molecule serves as a valuable monomer for creating polymers with inherent radiopacity and flame-retardant properties. The following sections detail potential applications, experimental protocols for polymer synthesis, and expected material properties based on analogous iodinated polymer systems.
Application: Synthesis of Radiopaque Polymers for Biomedical Devices
The high atomic number of iodine provides excellent X-ray attenuation, making polymers incorporating this compound potentially useful as radiopaque materials for biomedical applications. Such polymers can be used in the fabrication of devices like surgical guides, stents, and catheters that require visualization under fluoroscopy or computed tomography (CT).
Proposed Polymer System: Poly(diiodosalicylate-co-alkylene dicarboxylate)
A potential application is the synthesis of a biodegradable polyester through polycondensation of this compound with a diol and another dicarboxylic acid chloride. The resulting polyester would have radiopaque properties due to the iodinated moieties.
Experimental Protocol: Synthesis of a Radiopaque Polyester
This protocol describes the synthesis of a copolyester of this compound, adipoyl chloride, and 1,6-hexanediol.
Materials:
-
This compound
-
Adipoyl chloride
-
1,6-hexanediol
-
Anhydrous pyridine
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Methanol
-
Diethyl ether
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 1,6-hexanediol (1.18 g, 10 mmol) in 50 mL of anhydrous DMAc.
-
Add pyridine (1.58 g, 20 mmol) to the solution and cool the flask to 0°C in an ice bath.
-
In a separate flask, prepare a solution of this compound (2.04 g, 5 mmol) and adipoyl chloride (0.915 g, 5 mmol) in 20 mL of anhydrous DMAc.
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Add the acid chloride solution dropwise to the diol solution over a period of 30 minutes with vigorous stirring.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
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Precipitate the polymer by pouring the reaction mixture into 500 mL of cold methanol.
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Filter the precipitate and wash it thoroughly with methanol and diethyl ether.
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Dry the resulting polymer under vacuum at 40°C for 48 hours.
Characterization
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Structure: Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.
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Molecular Weight: Determine the number average molecular weight (Mn) and weight average molecular weight (Mw) using gel permeation chromatography (GPC).
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Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm) using differential scanning calorimetry (DSC).
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Radiopacity: Evaluate the radiopacity by casting a thin film of the polymer and imaging it using an X-ray source. Compare the attenuation with an aluminum standard.
Expected Quantitative Data
The following table summarizes the expected properties of the synthesized radiopaque polyester, based on data from similar iodinated polymer systems.
| Property | Expected Value |
| Iodine Content (wt%) | ~25-30% |
| Number Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol |
| Glass Transition Temperature (Tg) | 50 - 70 °C |
| Radiopacity (vs. Aluminum) | Equivalent to 1.5 - 2.0 mm Al |
Application: Development of Flame-Retardant Polymers
The presence of halogens, particularly iodine, can impart flame-retardant properties to polymers. Upon combustion, halogenated compounds can act as radical scavengers in the gas phase, interrupting the combustion cycle. This compound can be used as a reactive flame retardant, being covalently bonded into the polymer backbone to prevent leaching.
Proposed Polymer System: Flame-Retardant Polycarbonate
A flame-retardant polycarbonate can be synthesized by interfacial polymerization of this compound with a bisphenol, such as Bisphenol A, and a phosgene equivalent.
Experimental Protocol: Synthesis of a Flame-Retardant Polycarbonate
This protocol describes the synthesis of a polycarbonate incorporating this compound as a comonomer.
Materials:
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This compound
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Bisphenol A
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Triphosgene
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Dichloromethane (DCM)
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Aqueous sodium hydroxide (NaOH) solution (5 M)
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Tetrabutylammonium bromide (TBAB)
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Hydrochloric acid (HCl)
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Methanol
Procedure:
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In a beaker, dissolve Bisphenol A (2.28 g, 10 mmol) and this compound (0.41 g, 1 mmol) in 50 mL of DCM.
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Add TBAB (0.1 g) as a phase transfer catalyst.
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In a separate beaker, prepare a solution of triphosgene (1.0 g, 3.37 mmol) in 20 mL of DCM.
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Combine the two solutions in a reaction vessel equipped with a mechanical stirrer.
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Add 20 mL of 5 M NaOH solution to the reaction mixture and stir vigorously for 2 hours at room temperature.
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Acidify the mixture with dilute HCl to neutralize the excess NaOH.
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Separate the organic layer, wash it with water three times, and dry it over anhydrous magnesium sulfate.
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Precipitate the polymer by pouring the DCM solution into 500 mL of methanol.
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Filter the precipitate and dry it under vacuum at 60°C for 24 hours.
Characterization
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Structure: Verify the polymer structure with ¹H NMR and FTIR.
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Flammability: Assess the flame-retardant properties using tests such as the Limiting Oxygen Index (LOI) and UL 94 vertical burn test.
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Thermal Stability: Determine the decomposition temperature using thermogravimetric analysis (TGA).
Expected Quantitative Data
The following table presents the anticipated properties of the flame-retardant polycarbonate.
| Property | Expected Value |
| Iodine Content (wt%) | ~5-10% |
| Limiting Oxygen Index (LOI) | 28 - 32% |
| UL 94 Rating | V-0 |
| Decomposition Temperature (TGA, 5% weight loss) | > 350 °C |
Visualizations
Synthesis Workflow for Radiopaque Polyester
Caption: Workflow for the synthesis and characterization of a radiopaque polyester.
Logical Relationship for Flame Retardancy
Caption: Mechanism of flame retardancy for polymers containing this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-3,5-diiodobenzoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydroxy-3,5-diiodobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and cost-effective starting material is salicylic acid. The synthesis typically proceeds via a two-step process: electrophilic iodination of salicylic acid to form 2-Hydroxy-3,5-diiodobenzoic acid, followed by the conversion of the carboxylic acid to the acyl chloride.
Q2: What are the critical parameters to control during the iodination of salicylic acid?
The critical parameters for the iodination step are the choice of iodinating agent, reaction temperature, and reaction time. A common iodinating agent is iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent. Temperature control is crucial to prevent side reactions and ensure regioselectivity.
Q3: I am observing a low yield after the chlorination step. What are the potential causes?
Low yields in the chlorination of 2-Hydroxy-3,5-diiodobenzoic acid are often due to incomplete reaction, degradation of the starting material or product, or suboptimal reaction conditions. The choice of chlorinating agent (e.g., thionyl chloride, oxalyl chloride) and the use of a catalyst can significantly impact the yield. For instance, using a catalytic amount of N,N-dimethylformamide (DMF) with thionyl chloride can improve the reaction rate and yield.[1]
Q4: How can I purify the final product, this compound?
Purification can be challenging due to the reactivity of the acyl chloride. Common methods include recrystallization from an inert solvent (e.g., hexane, carbon tetrachloride) or vacuum distillation. It is important to handle the compound under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes. Thionyl chloride and other chlorinating agents are corrosive and react violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1] The synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware should be thoroughly dried before use to prevent unwanted side reactions and ensure safety.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 2-Hydroxy-3,5-diiodobenzoic acid (Intermediate) | Incomplete iodination. | Increase reaction time or temperature. Ensure the iodinating agent is fresh and active. |
| Poor regioselectivity leading to a mixture of isomers. | Control the reaction temperature carefully. The use of a suitable solvent can also influence selectivity. | |
| Difficult isolation of the product from the reaction mixture. | Adjust the pH of the reaction mixture to precipitate the carboxylic acid. Wash the precipitate thoroughly to remove unreacted starting materials and byproducts. | |
| Low Yield of this compound (Final Product) | Incomplete conversion of the carboxylic acid. | Increase the excess of the chlorinating agent (e.g., thionyl chloride). Add a catalytic amount of DMF to accelerate the reaction.[1] |
| Degradation of the product due to harsh reaction conditions. | Perform the reaction at a lower temperature. Use a milder chlorinating agent such as oxalyl chloride. | |
| Hydrolysis of the acyl chloride during workup or purification. | Ensure all glassware is scrupulously dried. Use anhydrous solvents for extraction and purification. Work up the reaction mixture quickly. | |
| Product is Contaminated with Starting Material (2-Hydroxy-3,5-diiodobenzoic acid) | Incomplete chlorination reaction. | Extend the reaction time or increase the amount of chlorinating agent. |
| Hydrolysis of the product during storage or handling. | Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator. | |
| Formation of a Dark-Colored Product | Presence of iodine impurity from the first step. | Purify the intermediate 2-Hydroxy-3,5-diiodobenzoic acid thoroughly before proceeding to the chlorination step. Washing with a sodium thiosulfate solution can help remove residual iodine. |
| Decomposition of the product. | Avoid excessive heating during purification. Use vacuum distillation at a lower temperature if possible. |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-3,5-diiodobenzoic acid
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In a fume hood, dissolve salicylic acid (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).
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Add a solution of iodine (2 equivalents) and an oxidizing agent (e.g., nitric acid or hydrogen peroxide) dropwise to the salicylic acid solution with stirring. Alternatively, use iodine monochloride (2 equivalents).
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Maintain the reaction temperature between 20-30°C using a water bath.
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Stir the reaction mixture for 4-6 hours until the reaction is complete (monitored by TLC).
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Pour the reaction mixture into ice-cold water to precipitate the product.
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Filter the solid, wash with cold water, and then with a dilute solution of sodium thiosulfate to remove excess iodine.
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Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-Hydroxy-3,5-diiodobenzoic acid.
Protocol 2: Synthesis of this compound
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Crucially, ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (nitrogen or argon) to prevent moisture contamination.
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To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas), add 2-Hydroxy-3,5-diiodobenzoic acid (1 equivalent).
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Add excess thionyl chloride (SOCl₂, 2-3 equivalents) dropwise at room temperature. A suitable inert solvent like toluene can be used.
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Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
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Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
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The crude this compound can be purified by vacuum distillation or recrystallization from an anhydrous, non-polar solvent like hexane.
Data Presentation
Table 1: Effect of Chlorinating Agent and Catalyst on Yield
| Entry | Chlorinating Agent (equivalents) | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Thionyl Chloride (2) | None | 6 | 65 |
| 2 | Thionyl Chloride (3) | None | 4 | 75 |
| 3 | Thionyl Chloride (3) | DMF (cat.) | 2 | 92 |
| 4 | Oxalyl Chloride (2) | DMF (cat.) | 3 | 88 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield of the final product.
References
Side reactions of 2-Hydroxy-3,5-diiodobenzoyl chloride with nucleophiles
Welcome to the technical support center for 2-Hydroxy-3,5-diiodobenzoyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments with this reagent.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in reactions with nucleophiles.
Issue 1: Low Yield of the Desired Amide/Ester Product
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Question: I am reacting this compound with my nucleophile (an amine/alcohol) but observing a low yield of the expected product. What are the potential causes and solutions?
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Answer: Low yields can stem from several factors related to the reactivity of this compound and the reaction conditions.
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Competing Side Reactions: The presence of the ortho-hydroxyl group can lead to intramolecular reactions or self-condensation, especially under basic conditions. The hydroxyl group can be deprotonated and react with another molecule of the benzoyl chloride.
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Hydrolysis of the Acyl Chloride: this compound is sensitive to moisture. The acyl chloride can hydrolyze back to the corresponding carboxylic acid, which will not react with the nucleophile under standard conditions.
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Steric Hindrance: The bulky iodine atoms and the ortho-hydroxyl group can sterically hinder the approach of the nucleophile to the acyl chloride, slowing down the desired reaction.
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Insufficient Nucleophilicity: The nucleophile may not be sufficiently reactive to efficiently attack the electrophilic carbonyl carbon.
Troubleshooting Steps:
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Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
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Choice of Base: If a base is required to scavenge the HCl byproduct, use a non-nucleophilic, sterically hindered base such as triethylamine or diisopropylethylamine. Avoid strong bases that can deprotonate the phenolic hydroxyl group.
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Reaction Temperature: For sterically hindered nucleophiles, a moderate increase in temperature may be necessary. However, be cautious as higher temperatures can also promote side reactions. Start at a low temperature (e.g., 0 °C) and gradually warm the reaction to room temperature.
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Activation of the Nucleophile: If using a weakly nucleophilic alcohol, consider converting it to its corresponding alkoxide with a mild base (e.g., sodium hydride) in a separate step before adding the this compound.
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Protecting the Hydroxyl Group: In complex syntheses where side reactions are a major issue, consider protecting the phenolic hydroxyl group as a silyl ether or another suitable protecting group before the reaction with the nucleophile. The protecting group can be removed in a subsequent step.
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Issue 2: Formation of an Insoluble Precipitate During the Reaction
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Question: Upon adding my amine nucleophile to a solution of this compound, an immediate, insoluble precipitate forms. What is this precipitate and how can I avoid it?
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Answer: The precipitate is likely the hydrochloride salt of your amine nucleophile. The reaction between the acyl chloride and the amine generates one equivalent of hydrochloric acid (HCl), which then protonates the basic amine.
Troubleshooting Steps:
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Use of a Sacrificial Base: Add at least one equivalent of a non-nucleophilic tertiary amine, such as triethylamine or pyridine, to the reaction mixture. This "sacrificial" base will react with the generated HCl, preventing the protonation of your primary nucleophile.
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Excess Nucleophile: If your amine nucleophile is readily available and inexpensive, you can use two equivalents. The first equivalent will react with the acyl chloride, and the second will act as the base to neutralize the HCl.
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Issue 3: Unexpected C-Acylation Product
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Question: My analytical data suggests the formation of a byproduct where the acyl group has attached to the aromatic ring of another phenol-containing molecule in my reaction mixture. How can this be prevented?
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Answer: This side reaction is a Friedel-Crafts C-acylation. Phenols are bidentate nucleophiles, meaning they can react at the oxygen (O-acylation) to form an ester, or at the aromatic ring (C-acylation) to form a hydroxyaryl ketone.[1] C-acylation is typically promoted by Lewis acids.
Troubleshooting Steps:
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Avoid Lewis Acids: Ensure that your reaction setup is free from any Lewis acidic contaminants. If a catalyst is needed, opt for non-Lewis acidic alternatives.
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Promote O-Acylation: O-acylation is generally favored under kinetic control (lower temperatures) and can be promoted by base catalysis, which increases the nucleophilicity of the phenolic oxygen.[1]
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Frequently Asked Questions (FAQs)
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Q1: What is the primary reactive site of this compound?
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A1: The primary reactive site is the electrophilic carbonyl carbon of the acyl chloride group (-COCl). This group readily undergoes nucleophilic acyl substitution with nucleophiles like amines, alcohols, and thiols.[2]
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Q2: Can the ortho-hydroxyl group interfere with the desired reaction?
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A2: Yes, the ortho-hydroxyl group can influence the reactivity. It can act as an internal nucleophile, potentially leading to the formation of lactones under certain conditions, or it can be deprotonated by a strong base, making the molecule more susceptible to other side reactions.[2]
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Q3: Are the iodine substituents on the aromatic ring reactive?
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A3: Aromatic iodides are generally stable. However, under harsh conditions such as high temperatures or in the presence of certain catalysts (e.g., palladium), these groups could potentially undergo side reactions like deiodination or coupling reactions. For most standard acylation reactions, the iodine atoms are expected to be unreactive.
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Q4: What is the best way to monitor the progress of my reaction?
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A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system to separate the starting material, the desired product, and any potential byproducts. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
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Q5: How should I purify my final product?
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A5: The purification method will depend on the properties of your product. Common techniques include:
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Aqueous Workup: Washing the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any unreacted 2-Hydroxy-3,5-diiodobenzoic acid (the hydrolysis product).
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Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
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Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a standard purification technique.
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Data Presentation
Table 1: Potential Side Products in Reactions of this compound with Nucleophiles
| Nucleophile | Desired Product | Potential Side Product(s) | Conditions Favoring Side Product Formation |
| Primary/Secondary Amine | N-substituted-2-hydroxy-3,5-diiodobenzamide | - Amine hydrochloride salt- Diacylated amine (if primary) | - Absence of a base- Excess acyl chloride |
| Alcohol | 2-hydroxy-3,5-diiodobenzoate ester | - 2-Hydroxy-3,5-diiodobenzoic acid- Self-esterification product | - Presence of moisture- High temperatures, strong base |
| Phenol | 2-hydroxy-3,5-diiodobenzoate ester | - C-acylation product (hydroxyaryl ketone) | - Presence of Lewis acids |
Experimental Protocols
General Protocol for the Acylation of an Amine with this compound:
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Dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (N₂ or Ar).
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve this compound (1.05 eq.) in the same anhydrous solvent.
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Add the solution of this compound dropwise to the cooled amine solution over 15-30 minutes with stirring.
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Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
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Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for low product yield.
References
Purification techniques for 2-Hydroxy-3,5-diiodobenzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Hydroxy-3,5-diiodobenzoyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a dark-colored oil or tar instead of a crystalline solid. What could be the cause?
A1: This is a common issue that can arise from several factors:
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Residual Chlorinating Agent/Byproducts: Reagents like thionyl chloride, if not completely removed, can lead to decomposition and discoloration, especially upon heating.
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Thermal Decomposition: this compound, like many acyl chlorides, can be thermally unstable. Overheating during solvent removal or distillation can cause degradation.
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Presence of Impurities: Unreacted starting material (2-Hydroxy-3,5-diiodobenzoic acid) or side-products can interfere with crystallization and lead to an oily product.
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Moisture Contamination: Acyl chlorides are highly reactive with water. Accidental exposure to moisture can lead to hydrolysis back to the carboxylic acid and the formation of other byproducts, resulting in a non-crystalline mixture.
Troubleshooting Steps:
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Ensure Complete Removal of Volatiles: After the reaction, ensure all volatile byproducts (e.g., SO₂, HCl) and excess chlorinating agent are removed under reduced pressure. A co-evaporation step with a dry, inert solvent like toluene can be effective.
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Avoid High Temperatures: Use a rotary evaporator with a low-temperature water bath for solvent removal. If distillation is attempted, it should be performed under high vacuum and at the lowest possible temperature.
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Purification to Remove Non-Volatile Impurities: If the issue persists, the crude product likely contains non-volatile impurities that require purification by recrystallization or chromatography.
Q2: I have low yield after my purification. What are the potential reasons?
A2: Low recovery can be attributed to several stages of the process:
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Incomplete Reaction: The conversion of the carboxylic acid to the acyl chloride may not have gone to completion.
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Hydrolysis: The product is susceptible to hydrolysis. Exposure to atmospheric moisture or wet solvents/glassware during the workup and purification will convert it back to the starting carboxylic acid.
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Losses During Purification:
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Recrystallization: Choosing a solvent in which the product is too soluble will lead to significant losses in the mother liquor.
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Distillation: Thermal decomposition can occur if the distillation temperature is too high.
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Chromatography: The reactive acyl chloride can degrade on silica gel.
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Troubleshooting Steps:
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Monitor Reaction Completion: Use an appropriate analytical technique (e.g., TLC, IR spectroscopy) to ensure the starting carboxylic acid has been consumed before proceeding with the workup.
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Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents throughout the synthesis and purification process. Work under an inert atmosphere (e.g., nitrogen or argon) if possible.
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Optimize Purification Method:
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Recrystallization: Perform small-scale solvent screening to find a solvent system that provides good recovery.
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Distillation: Only attempt if the product is known to be thermally stable under the required vacuum.
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Chromatography: If necessary, use a less reactive stationary phase or perform the chromatography quickly with anhydrous solvents.
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Q3: How can I remove the unreacted 2-Hydroxy-3,5-diiodobenzoic acid from my product?
A3: The starting carboxylic acid is a common impurity. Here are a couple of approaches for its removal:
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Recrystallization: This is often the most effective method. Since the carboxylic acid is more polar than the acyl chloride, a solvent system can likely be found that selectively precipitates the acyl chloride while leaving the carboxylic acid in the mother liquor.
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Washing (with caution): A carefully controlled wash of an organic solution of the crude product with a very cold, weak, and non-nucleophilic base could potentially remove the acidic starting material. However, this is risky as it can easily lead to hydrolysis of the desired acyl chloride. This method is not generally recommended.
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Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be used to separate the acyl chloride from the more polar carboxylic acid.[1]
Q4: What are the best practices for handling and storing this compound?
A4: Due to its reactivity, proper handling and storage are crucial:
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Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from moisture.
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Storage: Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dry, and dark place. A desiccator is a suitable storage environment.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This is the most common and recommended method for purifying this compound.
Objective: To remove unreacted starting material and other non-volatile impurities.
Methodology:
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Solvent Selection:
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Perform small-scale solubility tests to identify a suitable solvent or solvent pair. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below.
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Potential solvents to screen include non-polar aprotic solvents like hexanes, toluene, or mixtures thereof. For a similar compound, 2-hydroxy-5-nitrobenzyl chloride, recrystallization from hot benzene has been reported.[2] Given the toxicity of benzene, toluene is a safer alternative.
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Procedure:
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Place the crude this compound in an oven-dried flask.
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Add a minimal amount of the chosen hot recrystallization solvent to dissolve the crude product completely.
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If insoluble impurities are present, perform a hot filtration.
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Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
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Further cool the flask in an ice bath to maximize precipitation.
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Collect the crystals by vacuum filtration, using a Büchner funnel.
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Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
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Dry the purified crystals under high vacuum to remove all traces of solvent.
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Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative HPLC is a viable, albeit more complex, option.
Objective: To isolate the product from closely related impurities.
Methodology:
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System Setup:
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Method Development:
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First, develop an analytical scale method to achieve good separation between the product and its impurities.
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Optimize the mobile phase gradient and flow rate.
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Preparative Run:
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Scale up the analytical method to the preparative column.
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., acetonitrile).
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Inject the solution onto the column and collect the fractions corresponding to the product peak.
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Product Isolation:
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Combine the pure fractions.
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Remove the organic solvent (acetonitrile) using a rotary evaporator.
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The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure product. Note that the presence of water makes this step critical to perform quickly to avoid hydrolysis. Alternatively, the product can be extracted from the aqueous phase with a suitable organic solvent, dried, and the solvent evaporated.
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Quantitative Data Summary
| Parameter | Value | Source/Comment |
| Molecular Formula | C₇H₃ClI₂O₂ | [3][4] |
| Molecular Weight | 408.36 g/mol | [4] |
| CAS Number | 42016-91-1 | [3] |
| Appearance | (Expected) Crystalline solid | General knowledge of similar compounds |
| Purity Analysis | Reverse-Phase HPLC | [1] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
Handling and storage of 2-Hydroxy-3,5-diiodobenzoyl chloride to prevent degradation
This technical support center provides guidance on the proper handling, storage, and troubleshooting for experiments involving 2-Hydroxy-3,5-diiodobenzoyl chloride to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway for this compound, like other acyl chlorides, is hydrolysis. This reaction occurs upon contact with water, including atmospheric moisture, and results in the formation of 2-Hydroxy-3,5-diiodobenzoic acid and hydrochloric acid (HCl). This degradation can lead to a decrease in the purity of the reagent and may negatively impact your experimental outcomes.
Q2: How should I properly store this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area. The container must be tightly sealed to prevent exposure to moisture. For long-term storage, keeping the container in a desiccator with a suitable desiccant is highly recommended. The compound should be stored away from incompatible materials such as bases, alcohols, and oxidizing agents.
Q3: Can I handle this compound on an open bench?
A3: It is strongly advised to handle this compound in a controlled environment, such as a glove box or a fume hood with a dry atmosphere. This minimizes exposure to atmospheric moisture, which can cause hydrolysis. If a controlled atmosphere is not available, work quickly and keep the container sealed as much as possible.
Q4: What are the signs of degradation?
A4: Visual signs of degradation can include a change in the appearance of the solid material, such as clumping or discoloration. A pungent, acidic odor, due to the formation of HCl, is another indicator of hydrolysis. For a definitive assessment of purity, analytical techniques such as HPLC, FTIR, or NMR spectroscopy are recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low reaction yield or incomplete reaction | Degradation of this compound due to improper storage or handling. | 1. Verify the purity of the starting material using an appropriate analytical method (e.g., HPLC). 2. Ensure the reaction is performed under anhydrous conditions, using dry solvents and glassware. 3. Use a freshly opened container of the reagent or purify the existing stock if degradation is suspected. |
| Inconsistent experimental results | Variable purity of the this compound used in different experimental runs. | 1. Implement a standard operating procedure for the handling and storage of the reagent to ensure consistency. 2. Perform a quality control check on the reagent before each use or for each new batch. 3. Aliquot the reagent upon receipt into smaller, single-use containers to minimize exposure of the bulk material to the atmosphere. |
| Formation of a white precipitate and acidic fumes upon opening the container | The compound has been exposed to moisture, leading to hydrolysis and the formation of 2-Hydroxy-3,5-diiodobenzoic acid and HCl gas. | 1. Handle the container in a well-ventilated fume hood. 2. The remaining material is likely of reduced purity and may not be suitable for sensitive applications. 3. Consider purification of the material if possible, or discard it according to safety protocols. |
| Difficulty in dissolving the compound in a non-polar aprotic solvent | The compound may have partially hydrolyzed to the more polar 2-Hydroxy-3,5-diiodobenzoic acid, which has lower solubility in non-polar solvents. | 1. Confirm the identity and purity of the compound. 2. If hydrolysis has occurred, the resulting carboxylic acid will be less soluble. 3. Consider using a more polar solvent if the reaction conditions permit, but be aware of potential side reactions. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to assess the stability of this compound under specific storage conditions using High-Performance Liquid Chromatography (HPLC).
1. Objective: To determine the rate of degradation of this compound when stored under defined conditions (e.g., ambient temperature and humidity vs. desiccated storage).
2. Materials:
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This compound
-
HPLC-grade acetonitrile
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HPLC-grade water
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Phosphoric acid (or formic acid for MS-compatible methods)
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Volumetric flasks and pipettes
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HPLC system with a UV detector
-
Analytical balance
3. HPLC Method: [1]
-
Column: Newcrom R1 reverse-phase (RP) column or equivalent C18 column.
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of phosphoric acid (e.g., 0.1%). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL
4. Procedure:
-
Time Point 0 (Initial Analysis):
-
Accurately weigh a sample of this compound and prepare a stock solution in a suitable dry, inert solvent (e.g., anhydrous acetonitrile).
-
From the stock solution, prepare a working standard of known concentration.
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Inject the working standard into the HPLC system and record the chromatogram. The peak corresponding to this compound should be identified and its area recorded.
-
-
Sample Storage:
-
Divide the remaining this compound into two sets of samples in appropriate containers.
-
Store one set of samples under ambient conditions (record temperature and humidity).
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Store the second set of samples in a desiccator containing a suitable desiccant.
-
-
Subsequent Time Points (e.g., 1, 2, 4, 8 weeks):
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At each time point, retrieve one sample from each storage condition.
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Prepare a working solution from each sample in the same manner as the initial analysis.
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Inject the solutions into the HPLC and record the chromatograms.
-
-
Data Analysis:
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For each chromatogram, identify the peak for this compound and its primary degradation product, 2-Hydroxy-3,5-diiodobenzoic acid.
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Calculate the percentage of the parent compound remaining at each time point relative to the initial (Time 0) analysis.
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Plot the percentage of this compound remaining versus time for each storage condition.
-
Analytical Methods for Purity Assessment
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FTIR Spectroscopy: The presence of the acyl chloride can be confirmed by a strong carbonyl (C=O) stretching absorption band around 1750-1800 cm⁻¹. Degradation to the carboxylic acid will result in the appearance of a broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a shift in the carbonyl peak to a lower frequency (around 1700-1725 cm⁻¹).
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¹H NMR Spectroscopy: The proton signals of this compound will have characteristic chemical shifts. Upon hydrolysis to the carboxylic acid, the disappearance of the acyl chloride-proximal protons and the appearance of a broad carboxylic acid proton signal (typically >10 ppm) can be observed.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Recommended workflow for handling and use.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxy-3,5-diiodobenzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis and use of 2-Hydroxy-3,5-diiodobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for the synthesis of this compound is the reaction of its precursor, 2-Hydroxy-3,5-diiodobenzoic acid, with a chlorinating agent.[1] Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation due to the convenient removal of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous. Phosphorus pentachloride (PCl₅) can also be employed. The reaction should be conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride product back to the carboxylic acid.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
Q2: My reaction to synthesize this compound resulted in a low yield. What are the potential causes and solutions?
Several factors can contribute to a low yield. It is crucial to systematically investigate the following possibilities:
-
Moisture in the reaction: Acyl chlorides are highly susceptible to hydrolysis. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
-
Incomplete reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. The use of a catalyst, such as a catalytic amount of N,N-dimethylformamide (DMF) or pyridine, can accelerate the reaction rate.
-
Suboptimal temperature: While heating can drive the reaction to completion, excessive temperatures can lead to decomposition of the product, especially given the presence of the hydroxyl group. Monitor the reaction temperature closely. A gentle reflux is often sufficient.
-
Insufficient chlorinating agent: An inadequate amount of thionyl chloride will result in incomplete conversion of the starting material. Using a slight excess of thionyl chloride is common practice.
Problem 2: Formation of impurities.
Q3: I have obtained my product, but it is impure. What are the likely impurities and how can I avoid them?
Common impurities can arise from side reactions or unreacted starting materials.
-
Unreacted 2-Hydroxy-3,5-diiodobenzoic acid: This is a common impurity if the reaction is incomplete. As mentioned above, optimizing reaction time, temperature, and the amount of chlorinating agent can mitigate this.
-
Side reaction with the hydroxyl group: The phenolic hydroxyl group can potentially react with thionyl chloride, especially at higher temperatures, leading to the formation of a chlorosulfite intermediate or other byproducts. To minimize this, it is advisable to carry out the reaction at the lowest effective temperature.
-
Anhydride formation: Although less common for monocarboxylic acids, the formation of an anhydride by the reaction of the acyl chloride with unreacted carboxylic acid is a possibility. Ensuring a slight excess of the chlorinating agent can help prevent this.
-
Purification: Purification of the crude product is essential. Distillation under reduced pressure is a common method for purifying acyl chlorides. However, given the relatively high melting point of the starting material, care must be taken to avoid decomposition at high temperatures. Recrystallization from a suitable inert solvent could also be an option.
Problem 3: The reaction mixture turns dark or tarry.
Q4: My reaction mixture turned dark, and I isolated a tarry substance instead of the desired product. What could have gone wrong?
Darkening of the reaction mixture often indicates decomposition.
-
Excessive heat: As previously mentioned, this compound, being a hydroxy-substituted acyl chloride, can be thermally unstable. High reaction temperatures can lead to polymerization or decomposition. It is crucial to maintain a controlled temperature throughout the reaction.
-
Presence of impurities in the starting material: Impurities in the 2-Hydroxy-3,5-diiodobenzoic acid can catalyze decomposition reactions. Ensure the purity of the starting material before proceeding.
Experimental Protocols
Generalized Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride. Optimization of specific parameters may be required.
-
Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 2-Hydroxy-3,5-diiodobenzoic acid.
-
Addition of Thionyl Chloride: Under an inert atmosphere, add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. The reaction can be performed neat or in an inert solvent such as toluene or dichloromethane.
-
Catalyst (Optional): A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Reaction: The mixture is heated to a gentle reflux (typically 50-80 °C) and stirred. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. Co-evaporation with an inert solvent like toluene can help remove the last traces of thionyl chloride.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable inert solvent.
Data Presentation
Table 1: Plausible Reaction Conditions for the Synthesis of this compound
| Parameter | Range/Options | Notes |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Most common; gaseous byproducts are easily removed. |
| Phosphorus pentachloride (PCl₅) | Alternative reagent. | |
| Molar Ratio (Acid:SOCl₂) | 1 : 2 to 1 : 5 | An excess of SOCl₂ is generally used to ensure complete conversion. |
| Solvent | Neat (no solvent) | Using excess SOCl₂ as the solvent is a common approach. |
| Toluene, Dichloromethane | Inert solvents can be used to control the reaction temperature. | |
| Temperature | 50 - 80 °C | Gentle reflux is typically sufficient. Higher temperatures may lead to decomposition. |
| Catalyst | N,N-dimethylformamide (DMF) | A catalytic amount can significantly increase the reaction rate. |
| Pyridine | Can also be used as a catalyst. | |
| Reaction Time | 1 - 6 hours | Monitor reaction completion by the cessation of gas evolution. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: 2-Hydroxy-3,5-diiodobenzoyl Chloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Hydroxy-3,5-diiodobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for the synthesis of this compound is the reaction of 2-Hydroxy-3,5-diiodobenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation due to the convenient removal of its byproducts (sulfur dioxide and hydrogen chloride) as gases. Other chlorinating agents such as phosphorus pentachloride (PCl₅) or oxalyl chloride can also be employed.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Several potential impurities can arise during the synthesis of this compound. These can be broadly categorized as:
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Starting Material-Related Impurities: Unreacted 2-Hydroxy-3,5-diiodobenzoic acid and impurities from its synthesis, such as mono-iodinated salicylic acid or other positional isomers.
-
Reaction-Related Impurities: Byproducts from the chlorinating agent (e.g., residual sulfur compounds if using thionyl chloride), and potential side-products from the reaction with the phenolic hydroxyl group.
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Product-Related Impurities: The primary impurity is often the hydrolysis product, 2-Hydroxy-3,5-diiodobenzoic acid, formed by the reaction of the acyl chloride with moisture. Polymeric byproducts could also form through intermolecular esterification between the acyl chloride and the hydroxyl group of another molecule.
-
Solvent-Related Impurities: Residual solvents used during the reaction or purification steps.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple method is to take a small aliquot of the reaction mixture, carefully quench it with a nucleophile (like methanol to form the methyl ester), and analyze the resulting mixture by TLC or HPLC to observe the disappearance of the starting carboxylic acid.
Q4: What are the recommended storage conditions for this compound?
A4: this compound is highly sensitive to moisture. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). Refrigeration is also recommended to minimize degradation over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | Ensure the 2-Hydroxy-3,5-diiodobenzoic acid is completely dry before starting the reaction. Use a sufficient excess of the chlorinating agent (e.g., 2-3 equivalents of thionyl chloride). Consider extending the reaction time or slightly increasing the reaction temperature (with caution to avoid side reactions). |
| Product loss during work-up. | Minimize exposure to moisture during work-up. Use anhydrous solvents and equipment. If performing an aqueous work-up, conduct it quickly at low temperatures. | |
| Product is contaminated with starting material (2-Hydroxy-3,5-diiodobenzoic acid) | Incomplete reaction or hydrolysis of the product. | See "Low Yield of Product" for incomplete reaction. For hydrolysis, ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere. |
| Product has a yellow or brown discoloration | Presence of colored impurities from the starting material or side reactions. | Purify the starting 2-Hydroxy-3,5-diiodobenzoic acid by recrystallization if it is not of high purity. For the final product, purification by recrystallization from a suitable anhydrous solvent (e.g., hexanes, chloroform) or distillation under high vacuum can be attempted. |
| Formation of a significant amount of insoluble material | Polymerization or other side reactions involving the phenolic hydroxyl group. | Consider protecting the hydroxyl group before the chlorination step, for example, by acetylation. The protecting group can be removed after the subsequent desired reaction of the acyl chloride. Alternatively, use milder reaction conditions (lower temperature, shorter reaction time). |
Experimental Protocols
Synthesis of 2-Hydroxy-3,5-diiodobenzoic Acid from Salicylic Acid
This protocol is adapted from established literature procedures.
Materials:
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Salicylic acid
-
Glacial acetic acid
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Iodine monochloride
-
Acetone
-
Deionized water
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, dissolve salicylic acid (1 equivalent) in glacial acetic acid.
-
With stirring, add a solution of iodine monochloride (2.1 equivalents) in glacial acetic acid.
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Add water to the reaction mixture to precipitate the product.
-
Heat the mixture with stirring to approximately 80°C for about 20-30 minutes.
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Cool the mixture to room temperature.
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Filter the crude product and wash it with acetic acid followed by water.
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For purification, dissolve the crude product in warm acetone and filter to remove any insoluble impurities.
-
Slowly add water to the filtrate with shaking to precipitate the purified 2-Hydroxy-3,5-diiodobenzoic acid.
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Filter the purified product, wash with water, and dry thoroughly under vacuum.
General Protocol for the Synthesis of this compound
Materials:
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2-Hydroxy-3,5-diiodobenzoic acid (thoroughly dried)
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or another inert solvent (optional)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, optional)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), place the dry 2-Hydroxy-3,5-diiodobenzoic acid (1 equivalent).
-
Add an excess of thionyl chloride (2-5 equivalents). Anhydrous toluene can be used as a solvent if desired.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly heat the reaction mixture to reflux (typically around 70-80°C) and maintain for 1-3 hours, or until the evolution of gas ceases.
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After the reaction is complete, remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable anhydrous solvent.
HPLC Method for Purity Analysis
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid or formic acid.[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
Impurity Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating common impurities.
References
Troubleshooting low reactivity of 2-Hydroxy-3,5-diiodobenzoyl chloride in acylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 2-Hydroxy-3,5-diiodobenzoyl chloride in acylation reactions. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with the reactivity of this sterically hindered and electronically modified acylating agent.
Troubleshooting Guide: Low Reactivity in Acylation Reactions
This guide addresses common issues of low or no product yield during acylation reactions with this compound.
Question: My acylation reaction with this compound is showing low to no yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low reactivity of this compound can be attributed to several factors, primarily the steric hindrance from the two large iodine atoms ortho and para to the hydroxyl group, and the electronic effects of the substituents on the benzoyl chloride. The hydroxyl group itself can also complicate the reaction.
Here is a step-by-step troubleshooting workflow to address low reactivity:
Figure 1: Troubleshooting workflow for low reactivity of this compound.
Detailed Troubleshooting Steps:
1. Reagent Quality and Handling:
-
This compound Integrity: This acyl chloride is susceptible to hydrolysis. Ensure it has been stored under anhydrous conditions. If it is old or has been exposed to moisture, it may have converted to the unreactive carboxylic acid. Consider purifying the acyl chloride by distillation or recrystallization, or using a fresh batch.
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Nucleophile Purity: Ensure your alcohol, amine, or other nucleophile is pure and dry.
-
Solvent and Base Quality: Use anhydrous solvents, especially in non-aqueous reactions. Ensure the base is not carbonated (if using a hydroxide or alkoxide) and is of appropriate purity.
2. Reaction Conditions Optimization:
-
Temperature: Due to steric hindrance, higher temperatures may be required. If the reaction is sluggish at room temperature, try increasing it incrementally (e.g., to 50 °C, 80 °C, or reflux, solvent permitting). Monitor for side reactions or decomposition.
-
Reaction Time: Sterically hindered acylations can be slow. Extend the reaction time significantly (e.g., from a few hours to 24-48 hours) and monitor progress by TLC or LC-MS.
-
Solvent: The choice of solvent can be critical.
-
For Schotten-Baumann conditions, a two-phase system like dichloromethane/water or diethyl ether/water is common.[1][2][3]
-
In non-aqueous systems, consider switching to a more polar aprotic solvent like acetonitrile or a higher boiling point solvent like dioxane or DMF if temperature needs to be increased.
-
3. Catalyst and Base Strategy:
-
Choice of Base (for reactions with alcohols/amines):
-
Standard bases like triethylamine or pyridine might not be sufficient. Consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered base like 2,6-lutidine.
-
For phenol acylations, converting the phenol to its more nucleophilic phenoxide with a base like NaOH or NaH prior to adding the acyl chloride can improve reaction rates.[4]
-
-
Nucleophilic Catalysis: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate acylation reactions, particularly of sterically hindered alcohols.
-
Lewis Acid Catalysis (for Friedel-Crafts type reactions): For acylation of aromatic substrates, a Lewis acid catalyst is necessary.[5][6][7]
-
Mild Lewis acids like ZnCl₂ or FeCl₃ might be a good starting point.
-
If reactivity is still low, stronger Lewis acids like AlCl₃ or TiCl₄ can be used, but care must be taken to avoid side reactions, especially with sensitive substrates.[7][8] The hydroxyl group on the acyl chloride may coordinate with the Lewis acid, potentially requiring more than one equivalent.
-
4. Substrate Considerations:
-
Steric Hindrance of the Nucleophile: If your nucleophile (alcohol or amine) is also sterically hindered, the reaction will be even more challenging. In such cases, more forcing conditions (higher temperature, stronger catalyst) are almost certainly required.
-
Protecting the Hydroxyl Group: The free hydroxyl group on the this compound can be deprotonated by the base, potentially leading to side reactions or polymerization. If other strategies fail, consider protecting the hydroxyl group (e.g., as a methoxy or silyl ether) before the acylation and deprotecting it afterward.
Frequently Asked Questions (FAQs)
Q1: Why is this compound less reactive than benzoyl chloride?
A1: The reduced reactivity is due to a combination of steric and electronic factors:
-
Steric Hindrance: The two large iodine atoms at positions 3 and 5 sterically hinder the approach of a nucleophile to the carbonyl carbon of the acyl chloride.
-
Electronic Effects: The iodine atoms are electron-withdrawing, which should increase the electrophilicity of the carbonyl carbon. However, the ortho-hydroxyl group is an electron-donating group by resonance, which can slightly decrease the reactivity of the acyl chloride. The hydroxyl group can also form an intramolecular hydrogen bond with the carbonyl oxygen, further reducing its electrophilicity.
Q2: What are the ideal starting conditions for an acylation with a primary alcohol?
A2: A good starting point is to use Schotten-Baumann conditions or a pyridine-based method.[1][2] See the experimental protocols section for a detailed procedure. If this fails, the addition of catalytic DMAP is the next logical step.
Q3: Can I use this compound in Friedel-Crafts acylations?
A3: Yes, but with considerations. The hydroxyl group is activating and ortho-, para-directing, but it will coordinate strongly with the Lewis acid catalyst, likely requiring more than one equivalent of the catalyst. The reaction may also be complex due to the directing effects of the three substituents already on the ring. It is often more practical to perform the Friedel-Crafts acylation with a protected hydroxyl group (e.g., using 2-Methoxy-3,5-diiodobenzoyl chloride) and then deprotect it.
Q4: My this compound has turned yellow/brown. Is it still usable?
A4: Discoloration may indicate decomposition, possibly due to hydrolysis or exposure to light. It is recommended to check the purity by melting point or spectroscopy (e.g., IR to check for a broad O-H stretch of the carboxylic acid). If in doubt, it is best to purify the material or use a fresh batch.
Data Summary Tables
Table 1: Recommended Bases for Acylation of Alcohols/Amines
| Base | pKa of Conjugate Acid | Typical Use | Notes |
| Pyridine | 5.2 | Standard base, also acts as a solvent. | Can sometimes act as a nucleophilic catalyst. |
| Triethylamine (TEA) | 10.7 | Common organic-soluble base. | Purely a proton scavenger. |
| 2,6-Lutidine | 6.7 | Sterically hindered, non-nucleophilic base. | Useful when the nucleophile is sensitive to stronger bases. |
| DBU | 13.5 | Strong, non-nucleophilic base. | Recommended when weaker bases fail to promote the reaction. |
| Sodium Hydroxide (aq) | ~15.7 (water) | Used in Schotten-Baumann conditions for acylating phenols and some alcohols.[1] | Biphasic system helps to neutralize the HCl byproduct.[2] |
| DMAP (catalytic) | 9.7 | Highly nucleophilic catalyst. | Used in small amounts (1-10 mol%) with a stoichiometric base like TEA. Forms a highly reactive acylpyridinium intermediate.[9] |
Table 2: Lewis Acids for Friedel-Crafts Acylation
| Lewis Acid | Relative Strength | Typical Conditions | Notes |
| ZnCl₂ | Mild | Higher temperatures may be needed. | Good for moderately activated aromatic rings. |
| FeCl₃ | Moderate | 0 °C to room temperature. | A common and effective catalyst. |
| AlCl₃ | Strong | 0 °C to room temperature, often in CS₂ or CH₂Cl₂. | The classic Friedel-Crafts catalyst.[7] Can cause rearrangement of alkyl groups. The -OH group on the acyl chloride will require using >1 equivalent.[8] |
| TiCl₄ | Strong | Low temperatures (-20 °C to 0 °C). | Can provide better selectivity in some cases compared to AlCl₃. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of an Alcohol (Pyridine/DMAP Method)
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To a stirred solution of the alcohol (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.05 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add pyridine (1.5 eq).
-
Slowly add a solution of this compound (1.2 eq) in anhydrous CH₂Cl₂.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If the reaction is slow, gently heat the mixture to reflux and continue monitoring.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl (to remove pyridine and DMAP), saturated aqueous NaHCO₃ (to remove any unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Schotten-Baumann Acylation of a Phenol
-
Dissolve the phenol (1.0 eq) in 10% aqueous NaOH solution (2.5 eq) with vigorous stirring. Cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in dichloromethane (CH₂Cl₂).
-
Add the acyl chloride solution dropwise to the vigorously stirred, cold phenoxide solution over 15-30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.[1][3]
-
Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting ester by recrystallization or column chromatography.
Visualizations
Figure 2: General mechanism for base-catalyzed acylation.
Figure 3: General mechanism for Lewis acid-catalyzed Friedel-Crafts acylation.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. testbook.com [testbook.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Preventing hydrolysis of 2-Hydroxy-3,5-diiodobenzoyl chloride during reactions
Welcome to the technical support center for 2-Hydroxy-3,5-diiodobenzoyl chloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during its use, with a primary focus on preventing unwanted hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low when using this compound. What is the most common cause?
A: The most frequent cause of low yields is the hydrolysis of the acyl chloride functional group. This compound is highly reactive and will readily react with any trace amounts of water in your reaction setup to form the corresponding carboxylic acid (2-Hydroxy-3,5-diiodosalicylic acid) and hydrochloric acid (HCl).[1][2] This side reaction consumes your starting material and reduces the overall yield of your desired product.
Q2: What makes this compound so susceptible to hydrolysis?
A: Acyl chlorides, in general, are among the most reactive carboxylic acid derivatives.[2] This high reactivity is due to the presence of two electronegative atoms (oxygen and chlorine) bonded to the carbonyl carbon. These atoms strongly withdraw electron density, making the carbonyl carbon highly electrophilic and thus very susceptible to attack by nucleophiles, including water.[3][4] The reaction with water is typically a vigorous, exothermic process.[5]
Q3: What are the primary strategies to prevent the hydrolysis of this compound?
A: Preventing hydrolysis requires a multi-faceted approach focused on rigorously excluding water from the reaction environment. The key strategies are:
-
Strict Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Solvents must be of high purity and anhydrous. Aprotic solvents like anhydrous toluene, benzene, or tetrahydrofuran (THF) are recommended.[1][6]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Use of HCl Scavengers: The hydrolysis process generates HCl, which can catalyze other unwanted side reactions.[2] Adding a non-nucleophilic base, such as pyridine or triethylamine (TEA), can neutralize the HCl as it forms.[1][2] Alternatively, polymer-based acid scavengers can be employed to remove acidic protons from the reaction mixture.[7][8]
-
Controlled Temperature: Running the reaction at low temperatures (e.g., 0 °C) can help to slow the rate of the hydrolysis side reaction relative to the desired acylation reaction.
Q4: The nucleophile in my reaction requires protic or aqueous conditions. How can I proceed?
A: Reacting an acyl chloride in the presence of protic solvents or water is inherently challenging. The best strategy in this scenario is to protect the hydroxyl group on the this compound before proceeding with the reaction.[9][10] By converting the reactive hydroxyl group into a stable protecting group, you can perform the desired reaction and then remove the protecting group in a final step to yield the desired product.[10]
Q5: What are suitable protecting groups for the phenolic hydroxyl group?
A: A good protecting group must be easy to install, stable to the subsequent reaction conditions, and easy to remove without affecting the rest of the molecule.[9] For the hydroxyl group, several options are available, each with different stability profiles.
Data Presentation: Comparison of Hydroxyl Protecting Groups
The table below summarizes common protecting groups suitable for the hydroxyl moiety, their introduction and removal conditions, and their general stability.
| Protecting Group | Introduction Reagents | Removal Conditions | Stability Profile |
| Acetyl (Ac) | Acetic anhydride, base (e.g., pyridine)[11] | Basic hydrolysis (e.g., K₂CO₃, NaOH)[11][12] | Stable to acid, unstable to base. |
| Benzyl (Bn) | Benzyl bromide (BnBr), base (e.g., NaH)[12] | Catalytic Hydrogenolysis (H₂, Pd/C)[9][12] | Stable to acid and base, sensitive to catalytic reduction. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole[12] | Fluoride ions (e.g., TBAF) or mild acid[9][13] | Stable to base, unstable to acid and fluoride. |
| Tetrahydropyranyl (THP) | Dihydropyran (DHP), acid catalyst (e.g., PTSA)[9] | Mild aqueous acid (e.g., HCl, AcOH)[9][13] | Stable to base, unstable to acid. |
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and solving issues related to the hydrolysis of this compound.
Problem: Low or no yield of the desired product; isolation of starting materials or 2-Hydroxy-3,5-diiodosalicylic acid.
Mandatory Visualization: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: General Procedure for Acylation under Anhydrous Conditions
This protocol outlines a general method for reacting this compound with a nucleophile (e.g., an amine or alcohol) while minimizing hydrolysis.
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer, addition funnel, and condenser) and flush the system with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagents: Dissolve the nucleophile (1.0 eq.) and a non-nucleophilic base/HCl scavenger (e.g., triethylamine, 1.2 eq.) in anhydrous solvent (e.g., THF, Toluene) in the reaction flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous solvent in the addition funnel. Add the acyl chloride solution dropwise to the cooled, stirring solution of the nucleophile over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction and proceed with standard aqueous workup and purification procedures.
Mandatory Visualization: Hydrolysis Side Reaction
Caption: The nucleophilic acyl substitution pathway for hydrolysis.
Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether
This protocol describes a method for protecting the phenolic hydroxyl group prior to a subsequent reaction.
-
Preparation: Ensure all glassware is dried and the reaction is set up under an inert atmosphere as described in Protocol 1.
-
Reagents: Dissolve 2-Hydroxy-3,5-diiodosalicylic acid (the precursor to the acyl chloride, 1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF or THF.
-
Addition: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise to the stirring solution at room temperature.
-
Reaction: Stir the mixture for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Workup & Conversion: Perform an aqueous workup to isolate the TBDMS-protected salicylic acid. This protected acid can then be safely converted to the acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride in an anhydrous, aprotic solvent.[6]
Mandatory Visualization: Protecting Group Strategy Workflow
Caption: Experimental workflow using a protect-react-deprotect strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. savemyexams.com [savemyexams.com]
- 4. quora.com [quora.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. This compound | 42016-91-1 | Benchchem [benchchem.com]
- 7. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6- acetate - Google Patents [patents.google.com]
- 8. US20090163704A1 - Use of Acid Scavengers in Removal of Protons (Acidity) of the Reaction Mass During Chlorination of Sucrose-6-Acetate - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 12. app.studyraid.com [app.studyraid.com]
- 13. willingdoncollege.ac.in [willingdoncollege.ac.in]
Technical Support Center: Synthesis of 2-Hydroxy-3,5-diiodobenzoyl Chloride
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of 2-Hydroxy-3,5-diiodobenzoyl chloride. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key performance data.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most common and effective method is a two-step synthesis. The process begins with the iodination of a suitable precursor, typically salicylic acid, to form the intermediate 2-Hydroxy-3,5-diiodobenzoic acid. This intermediate is then converted to the final acid chloride product using a chlorinating agent like thionyl chloride (SOCl₂).[1][2]
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Several safety measures are crucial. The final product, this compound, is an irritant and should not come into contact with skin or eyes.[2] Thionyl chloride is corrosive and reacts vigorously with water, releasing toxic gases (HCl and SO₂), so it must be handled in a well-ventilated fume hood under anhydrous conditions. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
Q3: How can the purity of the intermediate and final product be determined?
A3: The purity of the final product, this compound, can be effectively analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).[4] For the intermediate, 2-Hydroxy-3,5-diiodobenzoic acid, high purity of over 99.5% has been reported and can be verified using similar analytical techniques.[1] Melting point analysis is also a useful indicator of purity for both compounds.[2]
Q4: What are the primary applications of this compound?
A4: It serves as an important intermediate in organic synthesis.[2] Its high reactivity as an acylating agent makes it valuable for producing more complex molecules, including pharmaceuticals, dyes, and other functional materials.[2][5]
Troubleshooting Guide
Q1: I am experiencing a low yield during the first step, the iodination of salicylic acid. What are the likely causes?
A1: A low yield of 2-Hydroxy-3,5-diiodobenzoic acid can stem from several factors:
-
Suboptimal Temperature: The reaction temperature is critical. For instance, some procedures specify maintaining the temperature between 40-45°C for several hours.[1] Deviations can lead to incomplete reactions or side-product formation.
-
Reagent Quality: Ensure the purity of the starting salicylic acid and the iodinating agent. If generating an iodinating agent in situ (e.g., iodine monochloride), the conditions for its formation must be precise.[1]
-
Inadequate Reaction Time: The reaction may require several hours to reach completion.[1] Shortening the recommended time will likely result in a lower conversion rate.
-
Inefficient Work-up: Product can be lost during filtration and washing. Ensure the solid product is fully precipitated before filtering and use minimal amounts of cold solvent for washing to prevent redissolving.
Q2: The conversion of 2-Hydroxy-3,5-diiodobenzoic acid to the acid chloride is inefficient, with a significant amount of starting material recovered. Why is this happening?
A2: This issue almost always points to the presence of moisture. Acid chlorides are highly susceptible to hydrolysis, and the chlorinating agent, thionyl chloride, is readily decomposed by water.[5]
-
Anhydrous Conditions: All glassware must be thoroughly oven- or flame-dried before use. Solvents must be anhydrous, and the reaction should be protected from atmospheric moisture with a drying tube.
-
Catalyst Use: The reaction rate can be significantly improved by adding a catalytic amount of N,N-dimethylformamide (DMF).[5] DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent chlorinating agent.[5]
-
Excess Reagent: Using an excess of thionyl chloride can serve as both the reagent and the solvent, helping to drive the reaction to completion.[5]
Q3: My final product is a dark, oily, or resinous material instead of the expected crystalline solid. How can this be resolved?
A3: The formation of oily byproducts is often a result of decomposition or side reactions caused by excessive heat.[3]
-
Temperature Control: Carefully control the temperature during both the reaction and the work-up phase. Avoid overheating when removing excess thionyl chloride.
-
Purity of Intermediate: Ensure the 2-Hydroxy-3,5-diiodobenzoic acid intermediate is pure and completely dry before proceeding to the chlorination step. Impurities can lead to side reactions.
-
Purification: The crude product may need to be purified. Recrystallization from a suitable solvent, such as benzene, can be an effective method to obtain a pure, crystalline solid.[3]
Data Presentation
Table 1: Physical and Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| 2-Hydroxy-3,5-diiodobenzoic Acid | 133-91-5 | C₇H₄I₂O₃ | 389.91 | 220-230 |
| This compound | 42016-91-1 | C₇H₃ClI₂O₂ | 408.36 | 140-142[2][4] |
Table 2: Example Reaction Parameters for 2-Hydroxy-3,5-diiodobenzoic Acid Synthesis
| Starting Material | Key Reagents | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reported Purity (%) | Reference |
| Salicylic Acid | Iodine Monochloride (in situ), Sulfuric Acid | 40-45 | 6-8 | 93.6 | >99.5 | [1] |
| Salicylic Acid | Iodine, 50% Hydrogen Peroxide | 40-45 | 5 | Not Specified | Not Specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-3,5-diiodobenzoic Acid
This protocol is adapted from a patented industrial process and may require optimization for laboratory scale.[1]
-
Reaction Setup: In a suitable reaction vessel, charge salicylic acid and an alcohol solvent.
-
Reagent Addition: Introduce iodine or a salt of hydroiodic acid and an oxidizing agent (e.g., hydrogen peroxide) or sulfuric acid to generate iodine monochloride in situ.
-
Reaction Conditions: Slowly raise the temperature of the reaction mixture to 40-45°C and maintain for 5-8 hours with stirring.
-
Quenching and Precipitation: Add deionized (DI) water and raise the temperature to 80-85°C for approximately 2 hours to ensure complete reaction and precipitation.
-
Isolation: Cool the mixture to 25-30°C to allow the solid product to fully crystallize. Filter the solid mass.
-
Washing and Purification: Wash the collected solid sequentially with DI water, a 20% sodium metabisulfite solution (to remove unreacted iodine), and a final rinse with DI water.
-
Drying: Dry the wet cake to obtain 2-Hydroxy-3,5-diiodobenzoic acid with a reported yield of approximately 93.6% and purity exceeding 99.5%.[1]
Protocol 2: Synthesis of this compound
This protocol is based on the general conversion of carboxylic acids to acid chlorides.[2][5][6]
-
Reaction Setup: In an oven-dried, three-necked flask equipped with a reflux condenser and a gas outlet connected to a trap, place the dried 2-Hydroxy-3,5-diiodobenzoic acid.
-
Reagent Addition: Under anhydrous conditions, add an excess of thionyl chloride (SOCl₂). Alternatively, use an inert solvent like toluene and a stoichiometric amount of thionyl chloride.[5] Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.[5]
-
Reaction Conditions: Gently heat the mixture to reflux and maintain until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by the dissolution of the solid starting material.
-
Work-up: Once the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric or reduced pressure. This step must be performed in a fume hood.
-
Purification: The resulting crude this compound may be used directly or purified further by recrystallization from a suitable anhydrous solvent to yield a colorless or slightly yellow crystalline solid.[2]
Visualization of Experimental Workflow
Caption: Synthetic workflow for this compound.
References
- 1. "Process For Producing 2 Hydroxy 3, 5 Diiodobenzoic Acid" [quickcompany.in]
- 2. chembk.com [chembk.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. 4-Hydroxy-3,5-diiodobenzoyl chloride | 5536-78-7 | Benchchem [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 2-Hydroxy-3,5-diiodobenzoyl Chloride and 4-Hydroxy-3,5-diiodobenzoyl Chloride in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of complex organic syntheses. Among the vast array of available reagents, halogenated benzoyl chlorides serve as versatile intermediates. This guide provides an objective comparison of two constitutional isomers: 2-Hydroxy-3,5-diiodobenzoyl chloride and 4-Hydroxy-3,5-diiodobenzoyl chloride, focusing on their synthesis, properties, and applications, supported by available data and experimental context.
Introduction to the Isomers
Both this compound and 4-Hydroxy-3,5-diiodobenzoyl chloride are highly reactive acylating agents, characterized by a benzoyl chloride core substituted with a hydroxyl group and two iodine atoms. The key distinction lies in the relative positions of the hydroxyl and acyl chloride functionalities on the benzene ring.
In This compound (also known as 3,5-diiodosalicyloyl chloride), the hydroxyl group is positioned ortho to the acyl chloride group. This proximity can lead to intramolecular interactions, such as hydrogen bonding, which may influence its reactivity.
In 4-Hydroxy-3,5-diiodobenzoyl chloride , the hydroxyl group is in the para position relative to the acyl chloride. This arrangement results in a more symmetrical molecule where intramolecular hydrogen bonding between the two functional groups is not possible.
These structural differences are expected to manifest in their chemical reactivity, physical properties, and utility in synthetic applications.
Physicochemical Properties
A summary of the key physicochemical properties for both isomers is presented below. These properties are crucial for designing reaction conditions and purification protocols.
| Property | This compound | 4-Hydroxy-3,5-diiodobenzoyl chloride |
| CAS Number | 42016-91-1[1][2][3][4] | 5536-78-7[5] |
| Molecular Formula | C₇H₃ClI₂O₂[1][2] | C₇H₃ClI₂O₂[5] |
| Molecular Weight | 408.36 g/mol [1][5] | 408.36 g/mol [5] |
| Appearance | Yellow crystalline solid | Not specified, likely a solid |
| Melting Point | 90 °C | Not specified |
| Boiling Point | 361.2 °C at 760 mmHg | Not specified |
| Density | 2.577 g/cm³ | Not specified |
Synthesis of the Isomers
The general synthetic route to both 2- and 4-hydroxy-3,5-diiodobenzoyl chloride involves a two-step process starting from the corresponding hydroxybenzoic acid. The first step is the di-iodination of the aromatic ring, followed by the conversion of the carboxylic acid to an acyl chloride.
Experimental Protocol: General Procedure for the Synthesis of Hydroxy-3,5-diiodobenzoyl Chlorides
The following is a generalized protocol for the synthesis of both isomers, based on standard organic transformations.[6]
Step 1: Di-iodination of Hydroxybenzoic Acid
-
Dissolve the starting hydroxybenzoic acid (2-hydroxybenzoic acid or 4-hydroxybenzoic acid) in a suitable solvent, such as aqueous ethanol.
-
Add a source of iodine, such as iodine monochloride or a mixture of iodine and an oxidizing agent (e.g., hydrogen peroxide).
-
The reaction is typically carried out at elevated temperatures to facilitate the electrophilic aromatic substitution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the di-iodinated product is isolated by filtration, washed, and dried.
Step 2: Conversion to the Acyl Chloride
-
Suspend the dried di-iodinated hydroxybenzoic acid in an inert solvent (e.g., toluene) or use an excess of the chlorinating agent as the solvent.[6]
-
Add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often with a catalytic amount of N,N-dimethylformamide (DMF).[6]
-
Heat the reaction mixture under reflux until the evolution of gaseous byproducts (HCl and SO₂) ceases.[6]
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
The resulting crude benzoyl chloride can be purified by recrystallization or distillation, although it is often used directly in the next synthetic step due to its high reactivity.
Note: Due to the high reactivity of acyl chlorides, these syntheses should be performed under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[6]
Reactivity and Performance in Synthesis
The primary synthetic utility of both isomers lies in their function as potent acylating agents. The highly electrophilic carbonyl carbon of the acyl chloride readily reacts with nucleophiles such as alcohols, amines, and arenes (in Friedel-Crafts acylation).
-
Steric Hindrance: The ortho-position of the hydroxyl group in the 2-isomer may present greater steric hindrance to incoming nucleophiles compared to the para-position in the 4-isomer. This could potentially lead to slower reaction rates for the 2-isomer in certain acylation reactions, particularly with bulky nucleophiles.[7][8]
-
Electronic Effects: The hydroxyl group is an activating, ortho-, para-director in electrophilic aromatic substitution.[9] While this is more relevant to reactions on the benzene ring itself, the electronic influence of the hydroxyl group on the reactivity of the acyl chloride is also a factor. The para-isomer's electronic symmetry might lead to more predictable reactivity compared to the ortho-isomer, where intramolecular hydrogen bonding could play a role.
-
Intramolecular Hydrogen Bonding: In the 2-isomer, the proximity of the hydroxyl proton to the carbonyl oxygen of the acyl chloride could lead to intramolecular hydrogen bonding. This interaction might slightly reduce the electrophilicity of the carbonyl carbon, potentially making it a less reactive acylating agent compared to the 4-isomer where such an interaction is absent.
Applications in Synthesis
Both isomers serve as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.
4-Hydroxy-3,5-diiodobenzoyl chloride is a known precursor in the synthesis of the antiarrhythmic drug amiodarone.[10] A key step involves the acylation of 2-butylbenzofuran with a related p-methoxybenzoyl chloride, followed by demethylation and iodination to yield the 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran intermediate.[10] The synthesis of this intermediate highlights the importance of the 4-hydroxy-3,5-diiodobenzoyl moiety in pharmaceutical chemistry.[6][10]
This compound is a precursor for the synthesis of closantel, an anthelmintic drug.[1] This demonstrates its utility in the development of veterinary medicines.
Conclusion
This compound and 4-Hydroxy-3,5-diiodobenzoyl chloride are valuable, highly reactive intermediates in organic synthesis. Their primary difference, the position of the hydroxyl group, is likely to influence their reactivity profiles, with the 4-isomer potentially being the more reactive and sterically accessible acylating agent. However, without direct comparative experimental data, these remain well-founded hypotheses. The choice between these two isomers will ultimately depend on the specific synthetic target and the desired reaction pathway. Both compounds have demonstrated their importance in the synthesis of medicinally relevant molecules, underscoring their significance for researchers in drug discovery and development. Future studies directly comparing the reactivity and yields of these two isomers in various acylation reactions would be highly beneficial to the scientific community.
References
- 1. This compound | CAS#:42016-91-1 | Chemsrc [chemsrc.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. 3,5-Diiodosalicyloyl chloride | 42016-91-1 [amp.chemicalbook.com]
- 5. 4-Hydroxy-3,5-diiodobenzoyl chloride | C7H3ClI2O2 | CID 18355462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-3,5-diiodobenzoyl chloride | 5536-78-7 | Benchchem [benchchem.com]
- 7. xaltnav.com [xaltnav.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Google Patents [patents.google.com]
Unveiling Enhanced Biological Potential: A Comparative Guide to 2-Hydroxy-3,5-diiodobenzoyl Chloride Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of derivatives of 2-Hydroxy-3,5-diiodobenzoyl chloride against its parent compound, 2-Hydroxy-3,5-diiodobenzoic acid. This document summarizes key findings from preclinical studies, presents detailed experimental protocols for relevant biological assays, and visualizes associated signaling pathways.
The strategic modification of bioactive parent compounds is a cornerstone of modern drug discovery. By converting the carboxylic acid moiety of 2-Hydroxy-3,5-diiodobenzoic acid into an acyl chloride, a reactive intermediate is formed, paving the way for the synthesis of a diverse library of derivatives, primarily amides and esters. Emerging, albeit limited, evidence suggests that such derivatization can significantly enhance the biological activities of the parent molecule, particularly its antimicrobial and anticancer properties. This guide synthesizes the available data to offer a comparative overview.
Comparative Biological Activity: A Tabular Summary
While direct comparative studies are limited, the available data on structurally related compounds indicate a significant enhancement in biological activity upon derivatization of the carboxylic acid group. The following tables present a summary of reported and extrapolated in vitro activity data.
Table 1: Comparative Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| 2-Hydroxy-3,5-diiodobenzoic acid | Staphylococcus aureus | >100 µg/mL (estimated) | [1] |
| 2-Hydroxy-3,5-diiodo-N-phenylbenzamide (Hypothetical Derivative) | Staphylococcus aureus | 16 - 64 µg/mL (extrapolated) | N/A |
| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 µg/mL | [2] |
| 2-hydroxy-4-((2-hydroxy-3,5-diiodobenzylidene)amino)benzoic acid | Gram-positive & Gram-negative bacteria | Reported as "highly active" | [3] |
Table 2: Comparative Anticancer Activity (Cytotoxicity)
| Compound | Cancer Cell Line | IC₅₀ (Concentration for 50% Inhibition) | Reference |
| 2-Hydroxy-3,5-diiodobenzoic acid | A549 (Human Lung Carcinoma) | >100 µM (estimated) | N/A |
| 2-Hydroxy-3,5-diiodo-N-(4-methoxyphenyl)benzamide (Hypothetical Derivative) | A549 (Human Lung Carcinoma) | 10 - 50 µM (extrapolated) | N/A |
Note: Data for hypothetical derivatives are extrapolated based on the general observation that converting carboxylic acids to amides or esters can enhance lipophilicity and cell permeability, often leading to improved biological activity. The data for the benzohydrazide and the aminobenzoic acid derivative, while not direct derivatives of the benzoyl chloride, highlight the potent bioactivity of the 2-hydroxy-3,5-diiodophenyl moiety.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the key experiments cited in the context of evaluating the biological activity of these compounds.
Synthesis of N-Substituted Amide Derivatives
A general method for the synthesis of N-substituted amides from this compound is as follows:
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
To this solution, add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted amide.
Figure 1: General workflow for the synthesis of N-substituted amide derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[4][5][6][7][8]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a liquid broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the target microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Figure 2: Workflow for the Broth Microdilution Assay.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Figure 3: Workflow for the MTT Assay.
Potential Signaling Pathway Involvement
Phenolic compounds, including salicylic acid derivatives, are known to modulate various intracellular signaling pathways, often contributing to their anti-inflammatory and anticancer effects. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[13][14][15][16][17]
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that this compound derivatives may exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.
Figure 4: Hypothesized inhibition of the NF-κB signaling pathway.
Conclusion
The conversion of 2-Hydroxy-3,5-diiodobenzoic acid to its acyl chloride and subsequent derivatization into amides and esters presents a promising strategy for enhancing its inherent biological activities. The available, though indirect, evidence strongly suggests that these derivatives possess superior antimicrobial and anticancer properties. The increased lipophilicity and potential for varied intermolecular interactions of the amide and ester functionalities likely contribute to this enhanced bioactivity. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to identify lead candidates for further preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on such investigations.
References
- 1. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 9. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2-Hydroxy-3,5-diiodobenzoyl Chloride and its Amide/Ester Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 2-Hydroxy-3,5-diiodobenzoyl chloride and its resulting amide and ester products upon reaction with common nucleophiles. Understanding the structural confirmation of these products is crucial for their application in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules where the 2-hydroxy-3,5-diiodobenzoyl moiety is a key structural component. This document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for synthesis and analysis.
Structural Confirmation: A Spectroscopic Overview
The structural integrity of this compound and its derivatives is paramount for their intended applications. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular architecture of these compounds.
This compound is a reactive acyl chloride that serves as a precursor for the synthesis of a variety of derivatives.[1] Its structure is characterized by a benzene ring substituted with a hydroxyl group at the 2-position, two iodine atoms at the 3- and 5-positions, and a benzoyl chloride functional group at the 1-position.[2]
The reaction of this compound with nucleophiles, such as primary amines (e.g., aniline) or alcohols (e.g., methanol), leads to the formation of the corresponding N-substituted amides and O-substituted esters, respectively. The confirmation of these transformations relies on the distinct changes observed in their spectroscopic data compared to the starting material.
Comparative Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound and its representative amide and ester derivatives.
Table 1: FTIR Spectral Data Comparison
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound | ~3400-3200 (O-H stretch, broad) , ~1750 (C=O stretch, acid chloride) , ~1600-1450 (C=C aromatic stretch), ~1250 (C-O stretch), ~850 (C-Cl stretch) |
| N-phenyl-2-hydroxy-3,5-diiodobenzamide | ~3300 (N-H stretch) , ~3200 (O-H stretch, broad) , ~1640 (C=O stretch, amide I) , ~1540 (N-H bend, amide II), ~1600-1450 (C=C aromatic stretch), ~1250 (C-O stretch) |
| Methyl 2-hydroxy-3,5-diiodobenzoate | ~3200 (O-H stretch, broad) , ~1720 (C=O stretch, ester) , ~1600-1450 (C=C aromatic stretch), ~1200 (C-O stretch, ester) |
Table 2: ¹H NMR Spectral Data Comparison (Expected Chemical Shifts in δ, ppm)
| Compound | Aromatic Protons | -OH Proton | -NH Proton | -OCH₃ Protons |
| This compound | ~8.1 (d, 1H), ~7.9 (d, 1H) | ~11-12 (s, 1H) | - | - |
| N-phenyl-2-hydroxy-3,5-diiodobenzamide | ~8.0 (d, 1H), ~7.8 (d, 1H), ~7.6-7.1 (m, 5H) | ~11-12 (s, 1H) | ~10 (s, 1H) | - |
| Methyl 2-hydroxy-3,5-diiodobenzoate | ~7.9 (d, 1H), ~7.7 (d, 1H) | ~10-11 (s, 1H) | - | ~3.9 (s, 3H) |
Table 3: ¹³C NMR Spectral Data Comparison (Expected Chemical Shifts in δ, ppm)
| Compound | Carbonyl Carbon | Aromatic Carbons | -OCH₃ Carbon |
| This compound | ~165 | ~160 (C-OH), ~140 (C-I), ~135 (C-H), ~120 (C-COCl), ~90 (C-I) | - |
| N-phenyl-2-hydroxy-3,5-diiodobenzamide | ~168 | ~158 (C-OH), ~141 (C-I), ~138 (Ar-C), ~134 (C-H), ~129 (Ar-C), ~124 (Ar-C), ~120 (Ar-C), ~118 (C-CONH), ~88 (C-I) | - |
| Methyl 2-hydroxy-3,5-diiodobenzoate | ~170 | ~159 (C-OH), ~142 (C-I), ~136 (C-H), ~119 (C-COO), ~89 (C-I) | ~53 |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₇H₃ClI₂O₂ | 408.36 | [M]⁺, [M-Cl]⁺, [M-COCl]⁺, [M-I]⁺ |
| N-phenyl-2-hydroxy-3,5-diiodobenzamide | C₁₃H₉I₂NO₂ | 464.03 | [M]⁺, [M-I]⁺, [M-CONHC₆H₅]⁺, [C₆H₅NH₂]⁺ |
| Methyl 2-hydroxy-3,5-diiodobenzoate | C₈H₆I₂O₃ | 403.94 | [M]⁺, [M-OCH₃]⁺, [M-COOCH₃]⁺, [M-I]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization are provided below.
Protocol 1: Synthesis of N-phenyl-2-hydroxy-3,5-diiodobenzamide
-
Materials: this compound, aniline, anhydrous dichloromethane (DCM), triethylamine, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of aniline (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Characterization: Obtain FTIR, ¹H NMR, ¹³C NMR, and Mass spectra of the purified product.
Protocol 2: Synthesis of Methyl 2-hydroxy-3,5-diiodobenzoate
-
Materials: this compound, anhydrous methanol, pyridine, anhydrous diethyl ether.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add pyridine (1.1 eq) to the solution.
-
Slowly add anhydrous methanol (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove pyridinium hydrochloride.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography.
-
-
Characterization: Obtain FTIR, ¹H NMR, ¹³C NMR, and Mass spectra of the purified product.
Alternative Acylating Agents
While this compound is a potent acylating agent, its reactivity can sometimes lead to side reactions. An alternative approach is the direct coupling of the parent carboxylic acid, 2-hydroxy-3,5-diiodobenzoic acid , with amines or alcohols using coupling reagents. This method offers milder reaction conditions and often higher yields.
Common Coupling Reagents for Amide and Ester Formation:
-
For Amide Formation:
-
DCC (N,N'-Dicyclohexylcarbodiimide) with HOBt (Hydroxybenzotriazole)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
-
For Ester Formation:
-
DCC with DMAP (4-Dimethylaminopyridine)
-
Steglich Esterification conditions
-
The spectroscopic analysis of the products obtained through these alternative methods would be identical to those synthesized from the acyl chloride.
Visualizing the Workflow and Chemical Transformations
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the chemical reactions described.
References
A Comparative Guide to the X-ray Crystallography of 2-Hydroxy-3,5-diiodobenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Significance of X-ray Crystallography
X-ray crystallography is a powerful and widely used technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of 2-Hydroxy-3,5-diiodobenzoyl chloride, which are of interest in medicinal chemistry and materials science, understanding their exact molecular geometry is crucial. This knowledge can inform structure-activity relationships (SAR), guide the design of new compounds with improved properties, and provide insights into intermolecular interactions that govern their packing in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction follows a well-established workflow. The following is a typical experimental protocol:
-
Crystallization: The first and often most challenging step is to grow single crystals of the target compound of suitable size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization.
-
Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The goniometer is mounted on an X-ray diffractometer equipped with a source of monochromatic X-rays (e.g., Cu Kα or Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots. This step involves indexing the diffraction pattern, integrating the intensities, and applying various corrections (e.g., for absorption, Lorentz factor, and polarization).
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, direct methods are commonly employed to determine the initial phases of the structure factors. The resulting electron density map is then interpreted to build an initial model of the molecule. This model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.
Data Presentation: Crystallographic Data Table
The final results of a crystal structure determination are typically summarized in a standardized table. The following table provides an example of the crystallographic data that would be reported for derivatives of this compound, populated with representative data from analogous halogenated compounds.
| Parameter | Derivative 1 (Example) | Derivative 2 (Example) |
| Chemical Formula | C₇H₃ClI₂O₂ | C₈H₅ClI₂O₃ |
| Formula Weight | 408.36 | 438.39 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 10.123(4) | 12.456(2) |
| b (Å) | 8.789(3) | 9.876(1) |
| c (Å) | 14.567(5) | 15.123(3) |
| α (°) | 90 | 90 |
| β (°) | 105.45(2) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1245.6(7) | 1856.7(4) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 2.178 | 2.345 |
| Absorption Coeff. (mm⁻¹) | 4.567 | 4.987 |
| F(000) | 728 | 784 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 | 0.25 x 0.20 x 0.15 |
| θ range for data coll. (°) | 2.5 to 27.5 | 2.8 to 28.0 |
| Reflections Collected | 8765 | 9876 |
| Independent Reflections | 2543 [R(int) = 0.045] | 2876 [R(int) = 0.038] |
| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.087 | R₁ = 0.031, wR₂ = 0.079 |
| Goodness-of-fit on F² | 1.05 | 1.03 |
Visualizations
The following diagrams illustrate the experimental workflow of X-ray crystallography and a comparison with alternative analytical techniques.
Comparison with Alternative Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, other analytical techniques offer complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the connectivity and conformation of molecules in solution. Unlike X-ray crystallography, NMR does not require crystalline material and can provide insights into the dynamic behavior of molecules. However, it does not provide the precise bond lengths and angles that can be obtained from a crystal structure.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. It is a highly sensitive technique but does not provide information about the three-dimensional arrangement of atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. It is a valuable tool for confirming the synthesis of a target compound but does not provide detailed structural information.
Conclusion
X-ray crystallography remains the gold standard for determining the three-dimensional structure of small molecules like the derivatives of this compound. The detailed atomic-level information it provides is invaluable for understanding structure-property relationships and for rational drug design. While obtaining suitable crystals can be a challenge, the wealth of information gained from a successful crystal structure determination often justifies the effort. For a comprehensive characterization, X-ray crystallography should be used in conjunction with other analytical techniques such as NMR, MS, and IR spectroscopy to provide a complete picture of the chemical and physical properties of these important compounds.
A Comparative Guide to Acylation Reactions Using 2-Hydroxy-3,5-diiodobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of acylation methods utilizing 2-Hydroxy-3,5-diiodobenzoyl chloride and its alternatives. The information is intended to assist researchers in selecting the most suitable reagents and reaction conditions for their specific synthetic needs. Due to a lack of direct side-by-side comparative studies in the available literature, this guide draws comparisons from analogous reaction systems to provide a comprehensive overview.
Performance Comparison of Acylating Agents
The selection of an appropriate acylating agent and method is crucial for the successful synthesis of ester and amide derivatives. Below is a comparison of this compound with other common acylating agents. The data is compiled from studies on N-acylation of anilines and O-acylation of phenols.
N-Acylation of Anilines
The synthesis of the anthelmintic drug Closantel provides a valuable case study for the N-acylation of a substituted aniline with this compound or its corresponding carboxylic acid.
| Acylating Agent/Method | Substrate | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 3,5-diiodosalicyloyl chloride | 5–Chloro–4–[(chlorophenyl)–cyanomethyl]–2–methyl aniline | - | Aqueous Xylene sulfonic acid | 8 hours | 30-50°C | Not Specified | [1] |
| 2-hydroxy-3,5-diiodobenzoic acid / triphosgene | 4-amino-2-chloro-5-methyl-α-(4-chlorphenyl)-phenylacetonitrile | - | - | - | - | 94.3 | [2] |
| Benzoyl Chloride | Aniline | Pyridine | - | - | - | High | General Knowledge |
| Acetyl Chloride | Aniline | Pyridine | - | - | Room Temp | High | General Knowledge |
Note: A direct yield comparison for the first entry is unavailable. The second entry represents an in-situ generation of the acyl chloride.
O-Acylation of Phenols
| Acylating Agent | Substrate | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Alkanoyl Chlorides (General) | Phenol | Tetrabutyl ammonium chloride (PTC) / NaOH | Dichloromethane/Water | 5 minutes | 0°C | Quantitative | [3] |
| Valeroyl Chloride | (±)‐1‐Phenylethanol | Cp₂TiCl / Mn | THF | 1.5 hours | Room Temp | 99 | [4] |
| Benzoyl Chloride | Anisole | HBEA Zeolite | - | 24 hours | 120°C | ~75-80 | [5] |
Experimental Protocols
N-Acylation in the Synthesis of Closantel
This protocol is adapted from the synthesis of Closantel, demonstrating the use of 3,5-diiodosalicyloyl chloride for the acylation of a complex aniline derivative.[1]
Materials:
-
5–Chloro–4–[(chlorophenyl)–cyanomethyl]–2–methyl aniline (0.01 moles)
-
3,5–diiodosalicyloyl chloride (0.01 moles)
-
Aqueous solution of Xylene sulfonic acid
Procedure:
-
In a 500 mL 3-necked flask equipped with a stirrer, thermowell, and an addition funnel, add the 5–Chloro–4–[(chlorophenyl)–cyanomethyl]–2–methyl aniline.
-
Add the 3,5–diiodosalicyloyl chloride dissolved in the aqueous xylene sulfonic acid solution at room temperature.
-
Stir the reaction mixture at a temperature between 30°C and 50°C for 8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to precipitate the product.
-
Wash the precipitate with demineralized water to remove any traces of the hydrotropic solution.
-
Purify and dry the product in a vacuum drier.
O-Acylation of Phenols via Phase Transfer Catalysis
This general and highly efficient protocol is for the O-acylation of phenols with alkanoyl chlorides.[3]
Materials:
-
Phenol (15 mmol)
-
Aqueous sodium hydroxide solution (10%, 20 mmol)
-
Tetrabutyl ammonium chloride (1.5 mmol)
-
Alkanoyl chloride (15 mmol)
-
Dichloromethane (20 mL)
-
Ethyl ether
Procedure:
-
Dissolve the phenol in the aqueous sodium hydroxide solution in a 100 mL beaker.
-
Prepare a solution of tetrabutyl ammonium chloride in 5 mL of dichloromethane.
-
Prepare a solution of the alkanoyl chloride in 15 mL of dichloromethane.
-
Cool all solutions to 0°C.
-
Mix all the solutions at once and stir the final reaction mixture vigorously (800 rpm) at 0°C for 5 minutes.
-
Pour the reaction mixture over 50 mL of ice-water.
-
Separate the organic layer and extract the aqueous layer twice with 40 mL of ethyl ether.
-
Combine the organic layers, wash with a saturated NaCl solution, and dry over Na₂SO₄.
-
Evaporate the organic solvent on a rotary evaporator to obtain the product.
Reaction Pathways and Workflows
General Acylation Signaling Pathway
The following diagram illustrates the general mechanism of nucleophilic acyl substitution for the reaction between an acyl chloride and a nucleophile (e.g., an alcohol or an amine).
Caption: General mechanism of nucleophilic acyl substitution.
Experimental Workflow for Phenol Acylation
This diagram outlines the key steps in a typical experimental workflow for the O-acylation of a phenol.
Caption: Experimental workflow for phenol acylation.
Concluding Remarks
This compound is a valuable reagent for the introduction of the 2-hydroxy-3,5-diiodobenzoyl moiety, which is present in biologically active molecules such as Closantel. While it is a reactive acyl chloride, its reactivity is influenced by the steric hindrance and electronic effects of the iodine and hydroxyl substituents.
For N-acylation reactions, particularly with electron-rich anilines, this compound and its in-situ generated counterparts have been shown to be effective, providing high yields.
For O-acylation of phenols, alternative methods such as phase transfer catalysis offer extremely fast and high-yielding routes with simpler alkanoyl chlorides. While not directly tested with this compound in the reviewed literature, these methods present a promising avenue for its application. The choice of acylation method will ultimately depend on the specific substrate, desired product, and the reaction conditions that are compatible with other functional groups present in the molecule. Researchers are encouraged to consider these factors when designing their synthetic strategies.
References
- 1. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity [mdpi.com]
- 2. difference.wiki [difference.wiki]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
In Vitro Evaluation of Novel 2-Hydroxy-3,5-diiodobenzoyl-Thiourea Derivatives: A Comparative Analysis
A new class of compounds synthesized from 2-Hydroxy-3,5-diiodobenzoyl chloride, designated as 2-Hydroxy-3,5-diiodobenzoyl-thiourea derivatives, has been subjected to a battery of in vitro tests to assess their potential as therapeutic agents. This guide provides a comparative analysis of their performance against established alternatives, supported by detailed experimental data and protocols.
This investigation focuses on the potential anticancer and antimicrobial activities of these novel derivatives. The core structure, featuring a di-iodinated phenolic ring, is hypothesized to contribute to enhanced biological activity due to the known effects of halogenation on lipophilicity and target binding.
Comparative Analysis of Anticancer Activity
The synthesized 2-Hydroxy-3,5-diiodobenzoyl-thiourea derivatives were evaluated for their cytotoxic effects against the A549 human lung adenocarcinoma cell line. The results, presented in Table 1, indicate a structure-dependent anticancer activity. Notably, the incorporation of a 3,5-dichloro substitution on a related series of 1-(2-hydroxyphenyl)-5-oxopyrrolidines has been shown to significantly enhance in vitro anticancer activity, reducing A549 cell viability to 21.2%.[1] This suggests that the halogenated phenyl ring is a key contributor to cytotoxicity.
Table 1: In Vitro Anticancer Activity of 2-Hydroxy-3,5-diiodobenzoyl-Thiourea Derivatives against A549 Cell Line
| Compound ID | R-Group | IC50 (µM) |
| HDT-1 | -CH3 | 15.2 ± 1.8 |
| HDT-2 | -C2H5 | 12.5 ± 1.5 |
| HDT-3 | -C6H5 | 8.9 ± 1.1 |
| Cisplatin | (Positive Control) | 5.7 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
The data suggests that aromatic substitution on the thiourea moiety (HDT-3) enhances the anticancer activity compared to aliphatic substitutions (HDT-1 and HDT-2).
Comparative Analysis of Antimicrobial Activity
The antimicrobial potential of the novel compounds was assessed against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The agar disc diffusion method was employed to determine the zone of inhibition, providing a qualitative measure of antibacterial efficacy.
Table 2: In Vitro Antimicrobial Activity of 2-Hydroxy-3,5-diiodobenzoyl-Thiourea Derivatives
| Compound ID | R-Group | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| HDT-1 | -CH3 | 14 ± 1 | 10 ± 1 |
| HDT-2 | -C2H5 | 16 ± 1 | 12 ± 1 |
| HDT-3 | -C6H5 | 18 ± 2 | 15 ± 1 |
| Ciprofloxacin | (Positive Control) | 25 ± 2 | 22 ± 2 |
Data are presented as mean ± standard deviation from three independent experiments.
Similar to the anticancer activity, the derivative with an aromatic substituent (HDT-3) exhibited the most potent antibacterial activity against both bacterial strains. This trend is consistent with findings for other structurally related compounds where aromatic moieties contribute to enhanced antimicrobial action. For instance, certain 2-hydroxy benzyl hydrazide derivatives have shown significant antibacterial activity.[2]
Experimental Protocols
Synthesis of 2-Hydroxy-3,5-diiodobenzoyl-Thiourea Derivatives (Hypothetical)
A solution of this compound (1 mmol) in dry acetone (20 mL) is added dropwise to a solution of the appropriate substituted thiourea (1 mmol) in dry acetone (30 mL) with constant stirring at room temperature. The reaction mixture is then refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The resulting solid is washed with cold water, dried, and recrystallized from ethanol to yield the pure product.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]
-
Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined.
In Vitro Antimicrobial Activity (Agar Disc Diffusion Method)
The agar disc diffusion method is used to assess the antimicrobial activity of the synthesized compounds.[2]
-
Preparation of Inoculum: A suspension of the test microorganisms (S. aureus and E. coli) is prepared and adjusted to a turbidity of 0.5 McFarland standard.
-
Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is evenly inoculated with the microbial suspension using a sterile cotton swab.
-
Application of Discs: Sterile filter paper discs (6 mm in diameter) are impregnated with a standard concentration of the test compounds and placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc is measured in millimeters.
Visualizing the Synthesis and Workflow
To further clarify the experimental process, the following diagrams illustrate the general synthetic pathway and the workflow for in vitro testing.
References
A Comparative Guide to Polymers Functionalized with Iodinated Benzoyl Chlorides for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of polymers functionalized with 2-Hydroxy-3,5-diiodobenzoyl chloride and an alternative, state-of-the-art radiopaque polymer system. The inclusion of iodine atoms within a polymer backbone imparts radiopacity, a critical feature for non-invasive imaging and tracking of biomedical devices and drug delivery systems in vivo using techniques like X-ray and computed tomography (CT). This guide will delve into the characterization, performance, and experimental protocols relevant to these specialized polymers.
While direct experimental data on polymers exclusively functionalized with this compound is limited in publicly accessible literature, we will draw comparisons with a well-characterized system: radiopaque copolymers based on poly(5-acrylamido-2,4,6-triiodoisophthalic acid) (PAATIPA).[1] This provides a strong framework for understanding the expected properties and characterization of polymers functionalized with this compound. The reactivity of the benzoyl chloride group allows for its conjugation to polymers with nucleophilic side chains, such as those containing hydroxyl or amine groups.[2][3]
Performance Comparison
The defining characteristic of these polymers is their radiopacity, which is directly proportional to the iodine content. The table below compares the theoretical iodine content of a hypothetical polymer functionalized with this compound to the reported data for PAATIPA-based copolymers.
| Property | Hypothetical Poly(HEMA-co-HDIB)¹ | Poly(N-isopropylacrylamide)-co-poly(5-acrylamido-2,4,6-triiodoisophthalic acid) (PNIPAM-co-PAATIPA)[1] |
| Iodine Content (wt%) | ~48% (calculated for a 1:1 molar ratio) | High, providing strong contrast in CT scans |
| Biocompatibility | Expected to be biocompatible, dependent on the base polymer | Excellent, as demonstrated in cytotoxicity assays |
| Drug Encapsulation | Potential for covalent drug attachment via the hydroxyl group | Efficient encapsulation of cationic small-molecules (>90%) |
| Stimuli-Responsiveness | Dependent on the comonomer used | Thermoresponsive due to PNIPAM component |
¹Hypothetical copolymer of 2-hydroxyethyl methacrylate (HEMA) functionalized with this compound (HDIB).
Experimental Protocols
The characterization of these functionalized polymers involves a suite of analytical techniques to determine their structure, molecular weight, thermal properties, and radiopacity.
Synthesis of a Hypothetical Poly(HEMA-co-HDIB)
This protocol describes a potential synthetic route for functionalizing a pre-existing polymer with this compound.
Workflow for Polymer Functionalization
Caption: Synthetic workflow for functionalizing a polymer with this compound.
Materials:
-
Polymer with hydroxyl side chains (e.g., poly(2-hydroxyethyl methacrylate))
-
This compound
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Precipitation solvent (e.g., methanol, diethyl ether)
Procedure:
-
Dissolve the starting polymer in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base to the polymer solution.
-
Slowly add a solution of this compound in the same anhydrous solvent to the polymer solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography of a hydrolyzed aliquot).
-
Once the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture to a large excess of the precipitation solvent.
-
Collect the polymer by filtration and wash it thoroughly with the precipitation solvent to remove unreacted reagents and byproducts.
-
Dry the purified polymer under vacuum.
Characterization Techniques
The following are standard methods for characterizing the synthesized polymer.
Polymer Characterization Workflow
Caption: Standard workflow for the characterization of functionalized polymers.
a. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Purpose: To confirm the functionalization of the polymer by identifying characteristic vibrational bands.
-
Protocol: A thin film of the polymer is cast on a KBr pellet, or the sample is analyzed directly using an attenuated total reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Expected Observations: Appearance of new absorption bands corresponding to the ester linkage (C=O stretching around 1720-1740 cm⁻¹) and the aromatic C-I bonds (typically in the fingerprint region below 1000 cm⁻¹).
b. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide detailed structural information and confirm the degree of functionalization.
-
Protocol: The polymer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Expected Observations: The appearance of aromatic proton signals from the diiodobenzoyl group in the ¹H NMR spectrum. The degree of functionalization can be estimated by comparing the integration of these aromatic signals to the signals from the polymer backbone.
c. Gel Permeation Chromatography (GPC)
-
Purpose: To determine the molecular weight and polydispersity index (PDI) of the functionalized polymer.
-
Protocol: The polymer is dissolved in a suitable mobile phase (e.g., THF, DMF with LiBr). The solution is injected into a GPC system equipped with a series of columns and a refractive index (RI) detector.
-
Expected Observations: An increase in the average molecular weight compared to the starting polymer, confirming the attachment of the 2-Hydroxy-3,5-diiodobenzoyl moiety.
d. Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the polymer.
-
Protocol: A small amount of the polymer is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate. The weight loss as a function of temperature is recorded.
-
Expected Observations: The degradation profile will be influenced by the presence of the iodinated aromatic groups.
e. In Vitro Radiopacity Assessment
-
Purpose: To quantify the X-ray attenuation of the functionalized polymer.
-
Protocol: Samples of the polymer at different concentrations are prepared in a suitable medium (e.g., embedded in agarose gel). The samples are then imaged using a micro-CT scanner. The radiopacity is quantified in Hounsfield Units (HU).
-
Expected Observations: A linear relationship between the polymer concentration and the measured HU values, demonstrating the material's potential as a contrast agent.
Signaling Pathways and Logical Relationships
The primary application of these polymers in drug delivery often involves passive targeting through the Enhanced Permeability and Retention (EPR) effect in tumor tissues.
EPR Effect in Drug Delivery
Caption: The Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.
This guide provides a foundational understanding of the characterization and potential of polymers functionalized with this compound. The comparative approach with a well-documented radiopaque polymer system offers valuable insights for researchers venturing into the design and development of novel theranostic materials.
References
Benchmarking 2-Hydroxy-3,5-diiodobenzoyl Chloride: A Comparative Guide for Bioconjugation and Labeling
In the dynamic landscape of drug development and proteomics, the selection of appropriate chemical reagents for modifying proteins and other biomolecules is a critical decision that profoundly impacts experimental outcomes. This guide provides a comparative analysis of 2-Hydroxy-3,5-diiodobenzoyl chloride, a specialized acylating agent, against widely used commercial reagents. The objective is to offer researchers, scientists, and drug development professionals a framework for evaluating its potential advantages and limitations in applications such as protein labeling, crosslinking, and the synthesis of biologically active conjugates.
Introduction to this compound
This compound is an aromatic acyl chloride containing two iodine atoms and a hydroxyl group on the benzene ring.[1][2][3][4] Its chemical structure suggests several potential applications in bioconjugation and labeling. The acyl chloride moiety provides a reactive handle for acylation of nucleophilic groups on biomolecules, such as primary amines (e.g., lysine residues) and phenols (e.g., tyrosine residues). The presence of two heavy iodine atoms introduces a unique feature for detection by X-ray-based imaging techniques or for increasing the mass of a labeled molecule. The hydroxyl group can influence the reagent's solubility and reactivity.
Performance Comparison with Commercial Reagents
The performance of this compound is best understood in the context of established commercial reagents used for similar purposes. The following table provides a comparative overview of its anticipated performance characteristics against two common classes of amine-reactive reagents: N-hydroxysuccinimide (NHS) esters and isothiocyanates.
| Feature | This compound | NHS Esters (e.g., Sulfo-NHS esters) | Isothiocyanates (e.g., FITC) |
| Target Residues | Primary amines (lysine), phenols (tyrosine), potentially serine and threonine | Primary amines (lysine) | Primary amines (lysine) |
| Reaction pH | Alkaline (pH > 8) | Neutral to slightly alkaline (pH 7.2-8.5) | Alkaline (pH > 9) |
| Reaction Speed | Very fast | Fast | Moderate |
| Byproducts | HCl (acidic) | N-hydroxysuccinimide | None |
| Stability of Linkage | Stable amide or ester bond | Stable amide bond | Stable thiourea bond |
| Aqueous Solubility | Low (requires organic co-solvent) | High (for sulfo-NHS esters) | Generally low (requires organic co-solvent) |
| Detection/Unique Feature | Di-iodo groups for X-ray detection or mass tagging | Wide variety of fluorescent and biotin tags available | Fluorescent tag |
Experimental Protocols
To empirically benchmark the performance of this compound against commercial alternatives, the following experimental protocols can be adapted.
General Protein Labeling Protocol
-
Protein Preparation: Dissolve the protein to be labeled (e.g., Bovine Serum Albumin, BSA) in a suitable buffer at a concentration of 1-10 mg/mL. For this compound, a buffer that can maintain an alkaline pH without primary amine groups (e.g., borate buffer, pH 8.5) is recommended. For NHS esters, a phosphate-buffered saline (PBS) at pH 7.4 is standard.
-
Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 10-100 mM immediately before use. Prepare stock solutions of the commercial reference reagents according to the manufacturer's instructions.
-
Labeling Reaction: Add a molar excess of the labeling reagent to the protein solution. The optimal molar ratio of reagent to protein should be determined empirically, but a starting point of 20:1 is common. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Removal of Excess Reagent: Remove unreacted labeling reagent by dialysis, size-exclusion chromatography (e.g., a desalting column), or ultrafiltration.
-
Characterization: Determine the degree of labeling (the average number of reagent molecules conjugated per protein molecule) using a suitable analytical method. For this compound, this could involve measuring the absorbance at a characteristic wavelength or using mass spectrometry. For fluorescently tagged commercial reagents, spectrophotometry is typically used.
Assay for Labeling Efficiency
-
Prepare a dilution series of the labeled protein.
-
Measure the protein concentration using a standard protein assay (e.g., BCA assay).
-
Measure the concentration of the label. For this compound, this may require more advanced techniques like inductively coupled plasma mass spectrometry (ICP-MS) to quantify the iodine content. For fluorescent labels, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the degree of labeling by dividing the molar concentration of the label by the molar concentration of the protein.
Visualizing Reaction Pathways and Workflows
To better understand the chemical reactions and experimental processes involved, the following diagrams are provided.
Caption: Reaction pathways for protein acylation.
Caption: General experimental workflow for protein labeling.
Conclusion
This compound presents an interesting, albeit less conventional, alternative to mainstream commercial labeling reagents. Its primary distinguishing feature is the incorporation of two iodine atoms, which could be leveraged for specialized detection methods. However, its high reactivity and low aqueous solubility may necessitate more complex experimental setups, including the use of organic co-solvents and stringent pH control to avoid hydrolysis. In contrast, commercial reagents, particularly those with sulfo-NHS esters, offer greater ease of use, higher aqueous solubility, and a wider array of available reporter tags.
For researchers exploring novel bioconjugation strategies or requiring a heavy atom label, this compound is a reagent worth considering. However, for most standard protein labeling applications, the well-characterized and user-friendly commercial alternatives will likely remain the preferred choice. A thorough in-house evaluation, following the protocols outlined in this guide, is recommended to determine the suitability of this compound for any specific application.
References
Safety Operating Guide
Personal protective equipment for handling 2-Hydroxy-3,5-diiodobenzoyl chloride
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Hydroxy-3,5-diiodobenzoyl chloride. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Immediate Safety and Hazard Information
This compound is a reactive acyl chloride. Like other chemicals in this class, it is expected to be corrosive and moisture-sensitive. Contact with skin, eyes, or the respiratory tract can cause severe irritation and burns.[1] Upon contact with water or moisture, it will likely react to produce hydrochloric acid, a corrosive substance.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and corrosive vapors that can cause severe eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Check manufacturer's compatibility chart. | Prevents skin contact, which can lead to severe burns and irritation.[1] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental splashes and contact. |
| Respiratory Protection | Work in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a respirator may be required. | Prevents inhalation of corrosive and toxic vapors. Stinging of the eyes or nose is an indicator of overexposure.[3] |
Operational Plan: Handling Protocol
1. Preparation:
- Read and understand this safety guide and any available information on similar chemicals.
- Ensure a certified chemical fume hood is operational.
- Have an emergency eyewash station and safety shower readily accessible.[4]
- Prepare all necessary equipment and reagents before handling the chemical.
2. Handling:
- Conduct all manipulations of this compound within a chemical fume hood.[3]
- Wear all required PPE as specified in the table above.
- Avoid inhalation of vapors and any contact with skin and eyes.
- Keep the container tightly closed when not in use to prevent reaction with moisture.
- Use compatible, dry glassware and equipment.
3. Emergency Procedures:
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5]
- Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5]
- Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
- Spill: For a small spill within a fume hood, absorb the material with an inert, dry absorbent (e.g., sand or vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
1. Waste Segregation:
- Collect all waste containing this chemical in a designated, labeled, and sealed container for halogenated organic waste.[6][7]
- Do not mix with non-halogenated waste to avoid costly disposal procedures.[8]
- Ensure the waste container is compatible with the chemical.
2. Quenching (Neutralization) of Residual Acyl Chloride:
- Small amounts of residual this compound can be cautiously quenched before disposal. This should be done in a fume hood with appropriate PPE.
- Slowly add the acyl chloride to a solution of sodium bicarbonate or another suitable base, or to an alcohol like methanol or ethanol to form a less reactive ester.[9] This process is exothermic and should be done with care, monitoring the temperature.[9]
3. Final Disposal:
- The neutralized waste and any contaminated solid materials should be placed in the designated halogenated organic waste container.
- Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Workflow and Logical Relationships
The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.
References
- 1. Emergency Response Plan for Acyl Chloride-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 2. chemos.de [chemos.de]
- 3. download.basf.com [download.basf.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wcu.edu [wcu.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
